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  • Product: 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
  • CAS: 18083-99-3

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

An In-Depth Technical Guide to 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol Abstract: This technical guide provides a comprehensive analysis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a functionalized terpenoid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Abstract: This technical guide provides a comprehensive analysis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a functionalized terpenoid derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its core structural components: the 1-ethynylcyclohexanol moiety and the p-menthane framework. We present anticipated physicochemical properties, a detailed predictive spectroscopic profile for structural elucidation, a robust protocol for its synthesis via ethynylation of the corresponding ketone, and standardized methodologies for its characterization. This guide is intended for researchers in medicinal chemistry, drug development, and materials science, offering both foundational data and practical, field-proven insights for the synthesis and evaluation of this and related compounds.

Introduction and Nomenclature

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is a tertiary alkynyl alcohol. Its molecular architecture is built upon a p-menthane skeleton, the same carbon framework found in widely-known natural products like menthol and menthone.[1] This structure is distinguished by the presence of a reactive ethynyl (acetylenic) group and a hydroxyl group at the C-1 position. The stereochemistry of the methyl and isopropyl groups on the cyclohexane ring will give rise to multiple possible diastereomers, significantly influencing its biological activity and physical properties.

The presence of the terminal alkyne and tertiary alcohol functional groups makes this molecule a versatile synthetic intermediate, potentially useful in click chemistry, as a precursor for pharmaceutical agents, or in the development of novel polymers and materials.[3][4]

Synthesis_Workflow cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A Acetylene Gas B Strong Base (e.g., NaNH₂) in Liquid NH₃ or THF A->B Deprotonation C Sodium Acetylide (HC≡C⁻Na⁺) B->C E Reaction Mixture C->E D Isomenthone D->E F Alkoxide Intermediate E->F Attack at Carbonyl G Aqueous Workup (e.g., NH₄Cl) F->G Protonation H Crude Product G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for the synthesis of the target compound via ethynylation.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and an argon inlet is cooled to -78 °C (dry ice/acetone bath).

  • Acetylide Generation: Anhydrous tetrahydrofuran (THF) is added, followed by the careful introduction of a strong base such as sodium amide (NaNH₂) or a solution of n-butyllithium. Acetylene gas is then bubbled through the solution until the base is consumed, forming the acetylide anion in situ.

    • Expert Insight: Using a pre-formed solution of lithium acetylide ethylenediamine complex can simplify this step and improve safety and reproducibility compared to handling acetylene gas directly.

  • Ketone Addition: A solution of the starting ketone (e.g., (-)-isomenthone) in anhydrous THF is added dropwise to the cooled acetylide solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: The mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C (ice bath).

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure tertiary alcohol.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its experimental determination.

Methodology:

  • Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) at a known concentration (~1 mg/mL). Prepare water-saturated 1-octanol and 1-octanol-saturated water by mixing equal volumes of each and allowing the phases to separate overnight.

  • Partitioning: In a separatory funnel, add a known volume of the 1-octanol-saturated water and water-saturated 1-octanol. Add a small, precise aliquot of the compound's stock solution.

  • Equilibration: The funnel is shaken vigorously for 5-10 minutes and then allowed to stand until the two phases are completely separated.

    • Trustworthiness Check: To ensure equilibrium is reached, samples can be taken at different time points (e.g., 5, 10, 20 minutes of shaking) to confirm the concentration ratio becomes constant.

  • Analysis: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

    • LogP = log₁₀([Compound]octanol / [Compound]aqueous)

Chemical Reactivity and Potential Applications

The molecule's utility is defined by its two primary functional groups:

  • Tertiary Alcohol: This group can be a hydrogen bond donor and acceptor. It is resistant to oxidation under normal conditions but can be eliminated to form an alkene or substituted under acidic conditions. It can also be derivatized to form esters or ethers. [5]* Terminal Alkyne: This is the most reactive site on the molecule. It can undergo a wide range of transformations, including:

    • Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for facile conjugation to biomolecules, polymers, or surfaces.

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.

    • Hydration: Conversion to a methyl ketone.

    • Reduction: Hydrogenation to the corresponding alkene or alkane. [6] Given its structural similarity to menthol and its reactive alkyne handle, 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol could serve as a chiral building block in the synthesis of novel therapeutics. The menthane framework is known to interact with various biological targets, and the alkyne allows for its incorporation into larger molecules to probe structure-activity relationships. [7][8]

Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Based on related compounds, it may cause skin and eye irritation. [9]Avoid inhalation of vapors and direct contact with skin. Refer to the Material Safety Data Sheet (MSDS) for a similar compound like 1-ethynylcyclohexanol for detailed handling and disposal information.

References

  • CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Cyclohexanol, 1-ethynyl-, 1-acetate. [Link]

  • PubChem, National Center for Biotechnology Information. 1-Ethynylcyclohexanol. [Link]

  • Mol-Instincts. Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. [Link]

  • PubChem, National Center for Biotechnology Information. 1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol. [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • Forgo, P., et al. (2021). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. RSC Advances. [Link]

  • NIST Chemistry WebBook. Cyclohexanol, 5-methyl-2-(1-methylethenyl)-. [Link]

  • Google Patents.
  • SpectraBase. 1-Ethynyl-cyclohexanol - Optional[13C NMR]. [Link]

  • PubChem, National Center for Biotechnology Information. [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol. [Link]

  • Wang, Y., et al. (2021). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry. [Link]

  • Forgo, P., et al. (2018). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Scent.vn. (1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol. [Link]

  • Google Patents. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Cheméo. Chemical Properties of Cyclohexanol, 5-methyl-2-(1-methylethyl)- (CAS 1490-04-6). [Link]

  • Forgo, P., et al. (2021). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. RSC Advances. [Link]

  • Forgo, P., et al. (2017). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. Molecules. [Link]

  • ResearchGate. Synthesis of Some Isoxazolidine and Isoxazoline Derivatives Using Nitrone-Derived (‒)-Menthone. [Link]

  • Google Patents.
  • Gelest. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. [Link]

  • Chen, J., et al. (2019). Effect of menthone and related compounds on skin permeation of drugs with different lipophilicity and molecular organization of stratum corneum lipids. Journal of Pharmaceutical Sciences. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the diastereomers of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol. As a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the diastereomers of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol. As a molecule with multiple stereocenters, its NMR spectra are highly dependent on the relative stereochemistry of the substituents on the cyclohexanol ring. This guide will delve into the structural features that influence the chemical shifts, offering a framework for the characterization of this and structurally related compounds. A comprehensive, field-proven protocol for the acquisition of high-quality NMR data for similar small molecules is also presented, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Structural Complexity and Spectroscopic Challenge

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a derivative of the menthol scaffold, is a chiral molecule with four stereocenters, leading to the possibility of sixteen stereoisomers. The rigid, chair-like conformation of the cyclohexane ring, coupled with the varied electronic and steric environments of the ethynyl, hydroxyl, isopropyl, and methyl substituents, results in complex and distinct ¹H and ¹³C NMR spectra for each diastereomer. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise three-dimensional structure of such molecules in solution.[1][2] The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is, in turn, dictated by the spatial arrangement of neighboring atoms and functional groups.[3]

This guide will focus on two plausible diastereomers to illustrate the profound impact of stereochemistry on NMR chemical shifts. The principles discussed herein are broadly applicable to the structural elucidation of other complex alicyclic compounds, a common motif in natural products and pharmaceutical agents.

Predicted ¹H and ¹³C NMR Chemical Shifts: A Stereochemical Perspective

Due to the absence of experimentally acquired spectra for 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in the public domain, the following chemical shift assignments are based on a combination of established NMR prediction algorithms and analysis of substituent effects in analogous cyclohexanol systems.[4][5][6] We will consider two diastereomers: one with all substituents in equatorial positions (a thermodynamically favored conformation) and another with a mix of axial and equatorial substituents to highlight the spectral differences.

Atom Numbering Scheme:

To facilitate the discussion of NMR data, the following atom numbering scheme will be used:

Caption: Atom numbering for 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol.

Predicted ¹H NMR Spectra

The proton NMR spectrum is characterized by the chemical shift (δ), multiplicity (splitting pattern), and integral (number of protons).

Proton Assignment Predicted Chemical Shift (δ, ppm) - Diastereomer 1 (all equatorial) Predicted Chemical Shift (δ, ppm) - Diastereomer 2 (mixed axial/equatorial) Multiplicity Integration Key Influencing Factors
OH ~1.5 - 2.5~1.8 - 2.8s (broad)1HHydrogen bonding, solvent effects.[3]
H-ethynyl (H8) ~2.4~2.5s1HAnisotropy of the triple bond.
H2 ~1.6~2.1ddd1HDeshielded by adjacent hydroxyl and isopropyl groups. Axial H2 in Diastereomer 2 is more deshielded.
H3ax ~1.2~1.5m1HShielded by other axial protons (1,3-diaxial interactions).
H3eq ~1.8~1.9m1HGenerally more deshielded than axial counterparts.
H4ax ~1.1~1.4m1H
H4eq ~1.9~2.0m1H
H5 ~1.4~1.7m1H
H6ax ~1.3~1.6m1H
H6eq ~1.7~1.8m1H
CH-isopropyl (H9) ~1.9~2.2m1H
CH₃-isopropyl (H10, H11) ~0.9 (d, J≈7 Hz)~0.95 (d, J≈7 Hz)d6HDiastereotopic due to chirality at C2.
CH₃ (H12) ~0.85 (d, J≈6 Hz)~0.9 (d, J≈6 Hz)d3H

Table 1: Predicted ¹H NMR Chemical Shifts for Two Diastereomers of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in CDCl₃.

Predicted ¹³C NMR Spectra

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) - Diastereomer 1 (all equatorial) Predicted Chemical Shift (δ, ppm) - Diastereomer 2 (mixed axial/equatorial) Key Influencing Factors
C1 (C-OH) ~70~72Deshielded by the electronegative oxygen atom.
C2 ~50~53Deshielded by the isopropyl group.
C3 ~24~26
C4 ~30~32
C5 ~34~36
C6 ~40~42
C7 (C≡CH) ~88~89sp-hybridized carbon, deshielded.
C8 (C≡CH) ~75~76sp-hybridized carbon, shielded relative to C7.
C9 (CH-isopropyl) ~33~35
C10, C11 (CH₃-isopropyl) ~20, ~21~21, ~22Diastereotopic methyl groups.
C12 (CH₃) ~22~23

Table 2: Predicted ¹³C NMR Chemical Shifts for Two Diastereomers of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in CDCl₃.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol.

Sample Preparation
  • Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]

  • Solvent Selection : Use a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆, C₆D₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The volume should be approximately 0.6-0.7 mL.[7][9]

  • Dissolution and Filtration : Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into the clean, dry NMR tube.[10]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[11]

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune Probe Shim->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune->Acquire_13C Process Process FID (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process

Caption: Workflow for NMR sample preparation and data acquisition.

Key Acquisition Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-90 degrees. A 30-degree pulse allows for a shorter relaxation delay.

    • Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.[12]

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.[1]

    • Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Significantly more scans are required than for ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for diastereomers of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, emphasizing the critical role of stereochemistry in determining the spectral outcome. The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar molecules. By combining predictive tools with robust experimental practices, researchers can confidently utilize NMR spectroscopy for the unambiguous structural elucidation of complex organic compounds in the fields of natural product chemistry, drug discovery, and materials science.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. ([Link])

  • ResearchGate. How to Prepare Samples for NMR. ([Link])

  • Small molecule NMR sample prepar
  • Organomation. NMR Sample Preparation: The Complete Guide. ([Link])

  • University College London. Sample Preparation. ([Link])

  • Giraudeau, P. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. ([Link])

  • nmrshiftdb2. ([Link])

  • Guan, Y., et al. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science. ([Link])

  • ChemAxon. NMR Predictor. ([Link])

  • JEOL. Natural Product NMR-DB "CH-NMR-NP". ([Link])

  • NMR Facility, Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters. ([Link])

  • NMRdb.org. Predict 1H proton NMR spectra. ([Link])

  • NMRium. NMRium demo - Predict. ([Link])

  • Müller, D. S., et al. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. ([Link])

  • MRI Questions. 5.2 Chemical Shift. ([Link])

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. ([Link])

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Foundational

Mechanistic Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Abstract For researchers and drug development professionals working with complex terpene derivatives, understanding the exact gas-phase dissociation behavior of target molecules is critical for confident structural eluci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract For researchers and drug development professionals working with complex terpene derivatives, understanding the exact gas-phase dissociation behavior of target molecules is critical for confident structural elucidation. This whitepaper provides an in-depth mechanistic breakdown of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (also known structurally as 1-ethynylmenthol). By mapping the thermodynamic drivers behind its primary ion cascades, we establish a self-validating framework for identifying this compound in complex biological or synthetic matrices.

Structural Profiling & Ionization Dynamics

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (C₁₂H₂₀O, Nominal Mass: 180 Da) is a highly functionalized cyclohexane ring featuring a tertiary alcohol, an ethynyl group (-C≡CH), an isopropyl group, and a methyl group.

Under standard 70 eV electron ionization, the initial ionization event predominantly ejects an electron from the non-bonding orbital of the hydroxyl oxygen[1]. The resulting molecular ion ([M]•⁺, m/z 180) is highly transient. Because it is a tertiary alcohol, the activation energy required for subsequent fragmentation is exceptionally low, meaning the intact molecular ion peak will be weak or entirely absent from the spectrum[2]. Instead, the spectrum is dominated by fragments driven by steric relief and the formation of highly conjugated, resonance-stabilized systems[3].

Primary Fragmentation Pathways (Mechanistic Breakdown)
Pathway A: Dehydration via β-Hydrogen Abstraction (m/z 162)

The most immediate thermodynamic sink for the transient molecular ion is the loss of a neutral water molecule (18 Da). The oxygen radical cation initiates a hydrogen abstraction from a β-carbon (either C2 or C6), leading to the expulsion of H₂O via a cyclic transition state[1].

  • Causality: This dehydration yields a resonance-stabilized enyne radical cation at m/z 162 ([M - 18]•⁺). The presence of the ethynyl group at C1 stabilizes the newly formed double bond via extended π-conjugation, making this a highly favored pathway[4].

Pathway B: α-Cleavage & Steric Relief (m/z 137)

Concurrently, the intact molecular ion can undergo α-cleavage. The C1-C2 bond, weakened by the adjacent oxygen radical cation and the immense steric bulk of the isopropyl group, undergoes homolytic cleavage.

  • Causality: This expels the isopropyl radical (•CH(CH3)2, 43 Da), generating an oxonium ion at m/z 137. This pathway is driven purely by the thermodynamic relief of steric strain inherent to the heavily substituted cyclohexane scaffold[3].

Pathway C: Allylic Cleavage & The Base Peak (m/z 119)

The most dominant feature of the spectrum—the base peak—arises from a sequential fragmentation cascade. Once the molecule dehydrates to form the m/z 162 ion, the newly formed double bond (typically between C1 and C6 to minimize steric clash) renders the C2 position allylic.

  • Causality: Allylic bonds are notoriously labile in EI-MS[5]. The m/z 162 ion rapidly expels the allylic isopropyl radical (43 Da), yielding a highly delocalized, conjugated carbocation at m/z 119 ([M - H₂O - C₃H₇]⁺). This self-validating fragmentation square is a reliable hallmark of substituted ethynylcyclohexanols[6].

Quantitative Data & Fragment Mapping

To facilitate rapid spectral matching, the quantitative fragmentation data is summarized below. The relative abundances are established based on the thermodynamic stability of the resulting ions.

m/z ValueFragment Ion FormulaPredicted Relative AbundanceFragmentation MechanismStructural Significance
180 [C₁₂H₂₀O]•⁺< 5%Molecular Ion FormationConfirms intact mass (weak due to 3° alcohol nature).
162 [C₁₂H₁₈]•⁺40 - 60%Dehydration (-H₂O)Confirms the presence of a labile hydroxyl group.
147 [C₁₁H₁₅]⁺15 - 25%Dehydration + Methyl LossIndicates loss of the C5 methyl from the enyne ion.
137 [C₉H₁₃O]⁺20 - 30%α-Cleavage (-C₃H₇•)Confirms bulky alkyl substitution adjacent to the OH.
119 [C₉H₁₁]⁺100% (Base) Allylic Cleavage (-H₂O, -C₃H₇•)Signature peak; represents a highly stable conjugated cation.
105 [C₈H₉]⁺30 - 50%Ring CleavageIndicates deep fragmentation and aromatization.
91 [C₇H₇]⁺40 - 60%Tropylium CascadeClassic signature of cyclic hydrocarbon rearrangement.
Pathway Visualization

MS_Fragmentation M Molecular Ion [M]•+ m/z 180 (C12H20O•+) Dehyd Dehydrated Ion m/z 162 (C12H18•+) M->Dehyd - H2O (18 Da) β-H Abstraction Iso Alpha-Cleavage Ion m/z 137 (C9H13O+) M->Iso - •CH(CH3)2 (43 Da) Steric Relief Meth Methyl Loss Ion m/z 165 (C11H17O+) M->Meth - •CH3 (15 Da) DehydIso Base Peak Ion m/z 119 (C9H11+) Dehyd->DehydIso - •CH(CH3)2 (43 Da) Allylic Cleavage DehydMeth Secondary Alkyl Loss m/z 147 (C11H15+) Dehyd->DehydMeth - •CH3 (15 Da) Iso->DehydIso - H2O (18 Da)

Figure 1: EI-MS fragmentation cascade of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol.

Validated GC-MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility across different laboratory environments, the following protocol is designed as a self-validating system . It incorporates internal standards and specific column chemistry tailored to lipophilic terpene derivatives.

Step 1: System Suitability & Calibration

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: Ensures the mass axis is strictly calibrated and relative abundance targets (m/z 69, 219, 502) meet manufacturer specifications. Run a pure hexane blank to establish baseline noise and verify the absence of water/air leaks (m/z 18, 28, 32).

Step 2: Sample Preparation

  • Action: Dissolve the analyte in MS-grade Hexane to a final concentration of 100 µg/mL. Spike the solution with an internal standard (e.g., Tetradecane-d30) at 50 µg/mL.

  • Causality: Hexane prevents solvent-induced degradation of the tertiary alcohol. The deuterated internal standard validates retention time stability and ionization efficiency across multiple runs.

Step 3: Chromatographic Separation

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

    • Why? The non-polar stationary phase perfectly matches the lipophilic terpene skeleton, preventing peak tailing and on-column degradation.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 4: Ionization & Acquisition

  • Ionization Mode: Electron Impact (EI) at 70 eV[6].

    • Why? 70 eV is the universal standard for EI-MS. It ensures the imparted internal energy is consistent, allowing the resulting spectra to be directly compared against NIST library predictions[4].

  • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Scan Range: m/z 35 to 300. (Scanning below m/z 35 is excluded to avoid detector saturation from background atmospheric gases).

References[2] Title: Mass Spectrometry - Fragmentation Patterns | Source: Chemistry LibreTexts | URL:Link[5] Title: Fragmentation in Mass Spectrometry | Source: Save My Exams | URL:Link[3] Title: CHAPTER 2 Fragmentation and Interpretation of Spectra | Source: Whitman College | URL:Link[1] Title: 12.3: Mass Spectrometry of Some Common Functional Groups | Source: Chemistry LibreTexts | URL:Link[6] Title: 1-Ethynylcyclohexanol | C8H12O | CID 6525 | Source: PubChem | URL:Link[4] Title: Cyclohexanol, 1-ethynyl- | Source: NIST WebBook | URL:Link

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Exploratory

Mechanism of Ethynylation of 5-Methyl-2-(propan-2-yl)cyclohexanone: A Stereochemical and Methodological Guide

Executive Summary The ethynylation of 5-methyl-2-(propan-2-yl)cyclohexanone (commonly known as menthone) is a critical carbon-carbon bond-forming reaction utilized extensively in the synthesis of chiral terpenoid derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ethynylation of 5-methyl-2-(propan-2-yl)cyclohexanone (commonly known as menthone) is a critical carbon-carbon bond-forming reaction utilized extensively in the synthesis of chiral terpenoid derivatives, fragrances, and complex pharmaceutical intermediates (such as paclitaxel-related scaffolds) [3]. This whitepaper provides an in-depth mechanistic analysis of the nucleophilic addition of the ethynyl anion to the menthone framework. By deconstructing the conformational biases of the substrate and the steric approach control governing the transition state, this guide establishes a self-validating experimental protocol designed to maximize diastereoselectivity while mitigating competitive side reactions such as enolization and acid-catalyzed rearrangements.

Conformational Analysis and Steric Approach Control

To understand the stereochemical outcome of this reaction, one must first analyze the three-dimensional microenvironment of the substrate. Menthone is a configurationally biased cyclohexanone derivative. In its most thermodynamically stable chair conformation, both the bulky isopropyl group at C2 and the methyl group at C5 occupy equatorial positions.

When a nucleophile approaches the sp²-hybridized carbonyl carbon (C1), it must do so along the Bürgi-Dunitz trajectory (approximately 107° relative to the C=O bond). This geometric requirement forces the incoming nucleophile to choose between two distinct attack vectors:

  • Equatorial Attack: The nucleophile approaches from the equatorial plane, pushing the carbonyl oxygen into an axial position.

  • Axial Attack: The nucleophile approaches from the axial face, pushing the carbonyl oxygen into an equatorial position.

The Role of Nucleophile Geometry

For unhindered cyclohexanones, bulky nucleophiles generally prefer equatorial attack to avoid 1,3-diaxial interactions with the axial protons at C3 and C5. However, menthone presents a unique steric blockade: the large equatorial isopropyl group at C2 severely hinders the equatorial attack trajectory [2].

The ethynyl anion ( HC≡C− ), generated from terminal alkynes, is an sp-hybridized, linear, and cylindrically symmetrical nucleophile. Because of its "slender" profile, the ethynyl anion experiences minimal 1,3-diaxial repulsion during an axial approach[4]. Consequently, the ethynylation of menthone proceeds with high diastereoselectivity via axial attack , yielding 1-ethynylmenthol as the major diastereomer, wherein the ethynyl group is axial and the resulting hydroxyl group is equatorial.

Mechanism Menthone Menthone (Diequatorial Chair) Axial Axial Attack (Favored Trajectory) Menthone->Axial Equatorial Equatorial Attack (Hindered by C2-iPr) Menthone->Equatorial Acetylide Lithium Acetylide (Linear, sp-hybridized) Acetylide->Axial Acetylide->Equatorial Product 1-Ethynylmenthol (Axial Ethynyl, Equatorial OH) Axial->Product Bürgi-Dunitz Angle SideProduct Steric Clash (High Energy TS) Equatorial->SideProduct 1,2-Diequatorial Clash

Mechanistic logic of stereoselective acetylide addition to menthone.

Quantitative Context: Nucleophile Size vs. Selectivity

The preference for axial attack is highly dependent on the steric bulk of the nucleophile. The table below summarizes the facial selectivity of various nucleophiles adding to sterically biased cyclohexanones, contextualizing the behavior of the ethynyl anion.

NucleophileHybridization / ShapePreferred Attack VectorMajor Product StereochemistryMechanistic Rationale
Hydride ( H− ) 1s (Spherical, Small)Axial (>90%)Equatorial AlcoholMinimal 1,3-diaxial clash; equatorial approach hindered.
Ethynyl ( HC≡C− ) sp (Linear, Slender)Axial (>85%) Equatorial Alcohol Linear geometry allows evasion of 1,3-diaxial interactions [4].
Methyl ( CH3−​ ) sp³ (Tetrahedral)Mixed (~50/50)MixtureBalance between 1,3-diaxial clash and equatorial hindrance.
tert-Butyl ( t−Bu− ) sp³ (Bulky)Equatorial (>95%)Axial AlcoholMassive 1,3-diaxial clash strictly forbids axial approach.

Experimental Workflow & Self-Validating Protocol

The synthesis of 1-ethynylmenthol requires strict adherence to anhydrous conditions and temperature control. Menthone possesses a highly acidic tertiary proton at C2. If the reaction is not carefully controlled, the acetylide anion will act as a base rather than a nucleophile, leading to the enolization of menthone and the recovery of unreacted starting material. Furthermore, the resulting propargylic alcohol is highly sensitive to acidic conditions, which can trigger Meyer-Schuster or Rupe rearrangements [1].

Step-by-Step Methodology
  • Reagent Generation (In Situ):

    • Action: Purge a flame-dried Schlenk flask with dry argon. Add anhydrous Tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath. Bubble purified acetylene gas through the solvent for 15 minutes. Add n-butyllithium (1.1 equivalents) dropwise.

    • Causality: Generating lithium acetylide in situ at low temperatures prevents the formation of dilithium acetylide (which is insoluble and unreactive) and ensures a highly active monomeric nucleophile.

  • Substrate Addition:

    • Action: Dissolve menthone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithium acetylide mixture over 30 minutes, strictly maintaining the internal temperature at -78 °C.

    • Causality: The slow addition at cryogenic temperatures kinetically favors the nucleophilic 1,2-addition over the competing acid-base deprotonation of the C2-proton (enolization) [3].

  • Reaction Phase:

    • Action: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional hour.

    • Causality: Warming to 0 °C ensures complete conversion by providing the necessary activation energy for any remaining sterically hindered transition states without triggering decomposition.

  • Quench and Isolation:

    • Action: Quench the reaction at 0 °C by the careful addition of saturated aqueous ammonium chloride ( NH4​Cl ). Do not use strong acids (e.g., HCl or H2​SO4​ ). Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Causality: Cyclic ethynylcarbinols like 1-ethynylmenthol are highly susceptible to acid-catalyzed Meyer-Schuster and Rupe rearrangements, which would destroy the chiral center and yield unsaturated aldehydes or ketones [1]. A mild NH4​Cl quench strictly prevents this degradation pathway.

Protocol Step1 1. Reagent Gen HC≡CH + n-BuLi -78°C, THF Step2 2. Addition Menthone Dropwise Avoid Enolization Step1->Step2 Step3 3. Reaction Stir 2h Warm to 0°C Step2->Step3 Step4 4. Quench Sat. NH4Cl Prevent Rupe Rearrangement Step3->Step4

Experimental workflow detailing the causal steps for synthesizing 1-ethynylmenthol.

Conclusion

The ethynylation of 5-methyl-2-(propan-2-yl)cyclohexanone is a premier example of steric approach control in organic synthesis. By leveraging the slender geometry of the ethynyl anion against the conformationally locked, diequatorial framework of menthone, chemists can reliably achieve high axial selectivity. Adherence to strict cryogenic parameters and mildly buffered workup conditions ensures that both enolization and acid-catalyzed rearrangements are entirely suppressed, yielding the desired chiral propargylic alcohol with high fidelity.

References

  • Kagawa, M. (1961). Rearrangement of Cyclic Ethynylcarbinols. III. A Few Supplementary Reaction with Monocyclic and Bicyclic Terpenoids. Chemical and Pharmaceutical Bulletin.
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024). Comptes Rendus de l'Académie des Sciences.
  • Total Synthesis of Leptosperol B through Stereocontrolled Intramolecular 1,4-Addition to Construct the Octahydronaphthalene Framework. (2023). The Journal of Organic Chemistry - ACS Publications.
  • Axial or equatorial attack is possible on a cyclohexanone. (2025). Almerja.
Foundational

Thermodynamic Stability and Stereoselective Synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol Isomers

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Introduction to the Molecular Architecture The compound 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly referred to as 1-et...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction to the Molecular Architecture

The compound 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly referred to as 1-ethynylmenthol) is a highly functionalized, chiral tertiary alcohol[1]. Derived from the natural monoterpene (-)-menthone, this molecule serves as a critical intermediate in the synthesis of complex terpenoids, chiral auxiliaries, and paclitaxel-related analogs.

The introduction of an ethynyl group (-C≡CH) at the C1 position of the 5-methyl-2-(propan-2-yl)cyclohexanone backbone creates a new stereocenter. Because the menthone ring is conformationally locked by the bulky equatorial isopropyl group at C2 and the equatorial methyl group at C5, the nucleophilic addition of an acetylide anion generates two primary diastereomers. Understanding the thermodynamic stability and the kinetic pathways that govern the formation of these isomers is paramount for researchers aiming to achieve high stereocontrol in drug development workflows.

Conformational Thermodynamics: The A-Value Paradox

In cyclohexane derivatives, thermodynamic stability is dictated by the minimization of 1,3-diaxial interactions. The conformational free energy of a substituent is quantified by its A-value, which represents the energy difference between the axial and equatorial conformations.

Intuitively, one might assume that the "bulkier" ethynyl group should occupy the equatorial position to maximize thermodynamic stability. However, the sp-hybridized ethynyl group is linear. Its electron density points directly away from the cyclohexane ring, resulting in a surprisingly small steric footprint near the ring itself. In contrast, the sp³-hybridized hydroxyl group (-OH) possesses lone pairs and a proton that sweep a larger steric volume, leading to a higher A-value.

Table 1: Conformational Free Energies (A-values) of Key Substituents
SubstituentHybridizationA-value (kcal/mol)Preferred OrientationImpact on C1 Stereocenter
-OH sp³0.87 - 0.99EquatorialDrives C1-OH to the equatorial position
-C≡CH sp0.41 - 0.52Equatorial (weakly)Tolerates axial positioning much better than -OH
-CH(CH3)2 sp³2.15EquatorialLocks the menthone ring conformation
-CH3 sp³1.70EquatorialReinforces the locked chair conformation

Conclusion on Thermodynamic Stability: Because the A-value of the hydroxyl group is roughly double that of the ethynyl group, the thermodynamically favored isomer of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is the one where the hydroxyl group is equatorial and the ethynyl group is axial .

Kinetic vs. Thermodynamic Control in Nucleophilic Addition

Despite the thermodynamic preference for the axial-ethynyl/equatorial-hydroxyl isomer, the actual product distribution during synthesis is heavily dependent on the transition state (TS) kinetics dictated by the steric bulk of the incoming nucleophile[2].

  • Axial Attack (Thermodynamic Product): Small nucleophiles (like a simple lithium acetylide, H-C≡C-Li) can approach the carbonyl carbon from the axial face. This trajectory suffers from 1,3-diaxial interactions with the axial hydrogens at C3 and C5 during the transition state, but it yields the thermodynamically stable equatorial alcohol.

  • Equatorial Attack (Kinetic Product): When utilizing bulkier alkynyl anions (e.g., phenylethynyllithium or trimethylsilylethynyllithium), the steric repulsion in the axial TS becomes insurmountable. The nucleophile is forced to attack from the equatorial face, yielding the axial alcohol and equatorial alkyne. As demonstrated by McGlinchey and co-workers, the addition of bulky alkynyl anions to (-)-menthone yields primarily the isomer where the alkynyl substituent occupies the equatorial site, proving this to be a kinetically controlled process[3].

Table 2: Stereochemical Outcomes Based on Nucleophile Sterics
NucleophileMajor Attack TrajectoryMajor Isomer FormedDominant Control Mechanism
Lithium Acetylide (H-C≡C-Li) AxialAxial -C≡CH, Eq -OHThermodynamic / Steric approach
Lithium Trimethylsilylacetylide EquatorialEq -C≡C-TMS, Axial -OHKinetic (Avoidance of 1,3-diaxial TS)
Phenylethynyllithium EquatorialEq -C≡C-Ph, Axial -OHKinetic (Avoidance of 1,3-diaxial TS)

Mechanistic Pathway Visualization

The following diagram maps the stereodivergent pathways of nucleophilic attack on the conformationally locked (-)-menthone ring.

G Menthone (-)-Menthone (Eq i-Pr, Eq Me) AxialAttack Axial Attack (via 1,3-diaxial TS) Menthone->AxialAttack Small Alkyne (e.g., H-C≡C⁻) EqAttack Equatorial Attack (via torsional strain TS) Menthone->EqAttack Bulky Alkyne (e.g., TMS-C≡C⁻) IsomerA Isomer A Axial -C≡CH, Equatorial -OH (Thermodynamically Favored) AxialAttack->IsomerA IsomerB Isomer B Equatorial -C≡CH, Axial -OH (Kinetically Favored for Bulky) EqAttack->IsomerB

Figure 1: Stereodivergent nucleophilic attack pathways on (-)-menthone based on nucleophile sterics.

Experimental Protocol: Stereoselective Ethynylation of (-)-Menthone

To isolate the specific isomers of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a self-validating, moisture-free organolithium workflow is required. The following protocol explains not just the steps, but the chemical causality behind each parameter.

Phase 1: Preparation of the Nucleophile
  • Purge and Cool: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous Tetrahydrofuran (THF) and the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Organolithium reagents are highly moisture-sensitive. -78 °C is required to prevent the degradation of the solvent by the strong base and to control the exotherm of the subsequent deprotonation.

  • Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 1.1 eq). Stir for 30 minutes.

    • Causality: The slight deficit of alkyne relative to n-BuLi ensures complete consumption of the alkyne, generating the highly reactive lithium acetylide.

Phase 2: Nucleophilic Addition
  • Substrate Addition: Dissolve (-)-menthone (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the acetylide mixture at -78 °C over 15 minutes.

    • Causality: Adding the ketone to the excess nucleophile at cryogenic temperatures suppresses the enolization of the sterically hindered menthone. Enolization is a competing side-reaction that would simply recover the starting material upon workup. Furthermore, the low temperature maximizes the kinetic stereoselectivity of the nucleophilic attack.

  • Reaction Maturation: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over 1 hour.

Phase 3: Quenching and Isolation
  • Mild Quench: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous Ammonium Chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mild proton source (pH ~6) that neutralizes the lithium alkoxide. Using a stronger acid (like HCl) would trigger the acid-catalyzed Meyer-Schuster rearrangement or dehydration of the resulting tertiary alcohol into an enyne.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Separation: Purify the crude mixture via flash column chromatography (silica gel, utilizing a shallow gradient of 1% to 5% ethyl acetate in hexanes).

    • Causality: The axial-OH and equatorial-OH diastereomers possess different dipole moments and steric shielding around the hydroxyl group, allowing for baseline separation on silica gel. The relative stereochemistry of the isolated isomers can then be unequivocally confirmed via 2D NOESY NMR spectroscopy.

References

  • McGlinchey, M. J., & Ortin, Y. (2024). Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements. MDPI / PubMed Central.
  • Moore, A., Ostermann, J., Müller-Bunz, H., & McGlinchey, M. (2016). Alkynyl-Dicobalt Hexacarbonyl Complexes of Menthyl Cations: Isolobal Substitution of [Co(CO)3]+ by Fe(CO)3 as a Structural Model. ResearchGate.
  • Sigma-Aldrich. 2-isopropyl-5-methylcyclohexanol (Synonym: 1-ethynyl-2-isopropyl-5-methylcyclohexanol) Product Specifications.

Sources

Exploratory

A Prospective In Vitro Toxicological and Safety Assessment of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Introduction 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is a synthetic alcohol derivative with a complex cyclic structure. As with any novel chemical entity intended for use in research, industrial applications, or d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is a synthetic alcohol derivative with a complex cyclic structure. As with any novel chemical entity intended for use in research, industrial applications, or drug development, a thorough evaluation of its potential toxicity is paramount. This guide outlines a prospective framework for the in vitro toxicological assessment of this compound. In the absence of specific toxicity data for 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, this document will draw upon data from structurally related analogs and established toxicological principles to propose a comprehensive testing strategy. The primary objective is to identify potential hazards and establish a preliminary safety profile, guiding further development and handling of this molecule.

Preliminary Hazard Identification Based on Structural Analogs

A critical first step in assessing the potential toxicity of a novel compound is to examine the known hazards of structurally similar molecules. The structure of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol contains a cyclohexanol ring, a methyl group, a propan-2-yl group, and an ethynyl group. The toxicity of analogs can provide valuable insights into the potential hazards of the target compound.

A key structural analog is 1-Ethynylcyclohexanol . This compound is known to be harmful if swallowed and toxic in contact with skin[1]. It is also classified as a skin and eye irritant[1][2]. The primary hazards associated with 1-Ethynylcyclohexanol are summarized in the table below.

Hazard ClassClassificationSource
Acute Oral ToxicityHarmful if swallowed[1][2]
Acute Dermal ToxicityToxic in contact with skin[1][2]
Skin Corrosion/IrritationCauses skin irritation[2]
Serious Eye Damage/IrritationCauses serious eye irritation[2]

Given these data, it is prudent to hypothesize that 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol may exhibit similar irritant and acute toxicity properties. The presence of additional alkyl groups (methyl and propan-2-yl) may influence the lipophilicity and, consequently, the absorption and toxicokinetics of the molecule, potentially modulating its toxicological profile.

Proposed In Vitro Toxicity Testing Strategy

A tiered approach to in vitro toxicity testing is recommended to efficiently screen for potential hazards. This strategy should begin with assessments of basal cytotoxicity, followed by more specific endpoints such as genotoxicity.

Cytotoxicity Assays

The initial evaluation should focus on determining the concentration at which the compound induces cell death. A panel of cytotoxicity assays, utilizing cell lines from different origins (e.g., hepatic, renal, or dermal), is recommended to identify potential target organs and to understand the mechanism of cell death.

Recommended Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.[3][4]

  • Neutral Red (NR) Uptake Assay: This assay assesses cell membrane integrity by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, providing a measure of cytotoxicity.

Genotoxicity Assays

Genotoxicity assessment is crucial to determine if the compound has the potential to damage genetic material, which can lead to mutations and cancer.

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test for identifying substances that can produce genetic damage that leads to gene mutations. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.[5]

  • In Vitro Micronucleus Assay: This assay detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects. It is performed on mammalian cells and provides a comprehensive assessment of chromosomal damage.

Experimental Protocols

The following are detailed protocols for key proposed assays.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for liver toxicity screening) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not induce cytotoxicity) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO or TK6) and treat with at least three concentrations of the test compound, a vehicle control, and a positive control (e.g., mitomycin C).

  • Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, allowing for the identification of binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution followed by fixation.

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the vehicle control.

Micronucleus_Workflow start Cell Treatment with Compound cytoB Add Cytochalasin B (Blocks Cytokinesis) start->cytoB harvest Harvest and Fix Cells cytoB->harvest slide Prepare and Stain Slides harvest->slide score Microscopic Scoring of Micronuclei slide->score analyze Statistical Analysis score->analyze

Caption: Workflow for the in vitro micronucleus assay.

Data Interpretation and Risk Assessment

The data generated from these in vitro assays will provide a preliminary toxicological profile of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol.

  • Cytotoxicity Data (IC50 values): The IC50 values from the cytotoxicity assays will allow for a quantitative assessment of the compound's potency in causing cell death. A lower IC50 value indicates higher cytotoxicity. These values can be used to rank the compound's toxicity relative to other known chemicals and to establish a starting point for dose selection in further studies.

  • Genotoxicity Data: A positive result in the Ames test would indicate that the compound is a bacterial mutagen. A positive result in the in vitro micronucleus assay would suggest that the compound is clastogenic or aneugenic in mammalian cells. Positive genotoxicity findings are a significant concern and would likely trigger further, more extensive testing.

The collective results will inform a preliminary risk assessment. If the compound is found to be highly cytotoxic or genotoxic at low concentrations, this would indicate a significant hazard that may preclude its further development or necessitate stringent safety precautions for handling. Conversely, a lack of significant in vitro toxicity would provide a degree of confidence in its safety, although it would not eliminate the need for further in vivo testing if human exposure is anticipated.

Conclusion

While no specific in vitro toxicity data currently exists for 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a comprehensive safety assessment can be proactively initiated based on established toxicological methodologies. The proposed testing strategy, encompassing cytotoxicity and genotoxicity assays, provides a robust framework for characterizing the potential hazards of this novel compound. The insights gained from these in vitro studies are essential for making informed decisions regarding the safe handling, use, and potential future development of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol. Empirical data from these assays will be critical in moving beyond predictive toxicology based on analogs to a data-driven safety evaluation.

References

  • PubChem. 1-Ethynylcyclohexanol. [Link]

  • Synerzine. Safety Data Sheet for Cyclohexanol, 5-methyl-2-(1-methylethyl)-. [https://www.synerzine.com/sds/CYCLOHEXANOL,%205-METHYL-2-(1-METHYLETHYL)-, %20PROPANOATE,%20[1R-(1.ALPHA.,2.BETA.,5.ALPHA.)]-.pdf]([Link], %20PROPANOATE,%20[1R-(1.ALPHA.,2.BETA.,5.ALPHA.)]-.pdf)

  • PubChem. (1R,2S,5S)-1-ethynyl-2-methyl-5-propan-2-ylcyclohexan-1-ol. [Link]

  • National Toxicology Program. Toxicity Studies of 1,6-Hexanediamine Dihydrochloride. [Link]

  • PubChem. 1-Ethynyl-2-methylcyclohexanol. [Link]

  • SIELC Technologies. Separation of 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol on Newcrom R1 HPLC column. [Link]

  • PubMed. Update to RIFM fragrance ingredient safety assessment, 3,7-dimethyl-1,3,6-octatriene, CAS Registry Number 13877-91-3. [Link]

  • ResearchGate. Cyclophanes. Part LII:Ethynyl[2.2]paracyclophanes - New Building Blocks for Molecular Scaffolding. [Link]

  • ResearchGate. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • MDPI. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. [Link]

  • PLOS One. Exploring in-vitro antioxidant, cytotoxicity, hemolytic, thrombolytic and anticancer potentials of Ochthochloa compressa (Forssk). [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol via Grignard reaction

Application Note: Stereoselective Synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol Executive Summary & Strategic Importance Propargyl alcohols are indispensable structural motifs in medicinal chemistry, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Executive Summary & Strategic Importance

Propargyl alcohols are indispensable structural motifs in medicinal chemistry, serving as rigid pharmacophores and versatile synthetic intermediates for enynes, allenes, and complex polycycles. The synthesis of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (an ethynylmenthol derivative) via the nucleophilic addition of ethynylmagnesium bromide to 5-methyl-2-(propan-2-yl)cyclohexan-1-one (menthone) is a benchmark transformation. Propargyl alcohols of this class are highly valued in drug development as they serve as direct precursors for Meyer-Schuster or Rupe rearrangements . This protocol delineates a highly optimized, self-validating workflow designed for drug development professionals, emphasizing the mechanistic causality behind reagent selection, stereocontrol, and reaction conditions.

Mechanistic Causality & Stereochemical Control

The conversion of menthone to its corresponding propargyl alcohol presents two distinct chemical challenges that dictate the experimental design:

  • Chemoselectivity (Addition vs. Enolization): Menthone is a sterically hindered, highly enolizable ketone. Standard alkyl Grignard reagents often act as bases in this environment, leading to the deprotonation of the α-carbon and the subsequent recovery of unreacted starting material. Ethynylmagnesium bromide, however, features an sp-hybridized carbanion. This increased s-character renders the reagent significantly less basic but highly nucleophilic, effectively suppressing the enolization pathway and driving the 1,2-addition forward .

  • Diastereoselectivity (Facial Attack): The cyclohexane ring of menthone adopts a chair conformation where the bulky isopropyl group at C2 and the methyl group at C5 dictate the steric environment. The nucleophilic attack of the ethynyl Grignard reagent occurs predominantly via an equatorial trajectory from the less hindered face (anti to the isopropyl group). This sterically-directed trajectory ensures predictable stereocontrol, yielding the major diastereomer .

Mechanism Ketone Menthone 5-methyl-2-(propan-2-yl) cyclohexanone TS Transition State Sterically-directed Facial Attack Ketone->TS Grignard Grignard Reagent HC≡C-MgBr Grignard->TS Nucleophilic Addition (Suppresses Enolization) Alkoxide Magnesium Alkoxide Intermediate TS->Alkoxide C-C Bond Formation Product Target Molecule 1-Ethynyl-5-methyl-2- (propan-2-yl)cyclohexanol Alkoxide->Product H+ Quench (sat. NH4Cl)

Mechanistic pathway of ethynylmagnesium bromide addition to menthone.

Experimental Design & Self-Validating Workflow

To ensure a self-validating system, this protocol integrates in-process controls (IPCs) such as Thin-Layer Chromatography (TLC) monitoring and specific temperature checkpoints. The use of rigorously anhydrous conditions is non-negotiable; the presence of trace moisture will prematurely quench the Grignard reagent, forming acetylene gas and magnesium hydroxide, which drastically reduces the yield and complicates purification .

Workflow A 1. System Purge Flame-dry flask, establish N2/Ar atmosphere B 2. Reagent Preparation Cool EtMgBr (0.5 M in THF) to 0 °C A->B C 3. Substrate Addition Dropwise addition of Menthone in anhydrous THF B->C D 4. Reaction Propagation Warm to 25 °C, stir for 12-16 h (TLC Monitoring) C->D E 5. Controlled Quenching Slow addition of sat. aqueous NH4Cl at 0 °C D->E F 6. Biphasic Extraction Extract with Et2O, wash with brine, dry over MgSO4 E->F G 7. Isolation & Purification Silica Gel Column Chromatography (Hexanes/EtOAc) F->G

Experimental workflow for the synthesis and isolation of the propargyl alcohol.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Specifications

Reagent / Material MW ( g/mol ) Equivalents Amount Role
Menthone 154.25 1.0 5.00 mmol (771 mg) Electrophile / Substrate
Ethynylmagnesium Bromide 129.24 1.5 7.50 mmol (15.0 mL, 0.5 M) Nucleophile
Tetrahydrofuran (THF) 72.11 - 10.0 mL Solvent (Anhydrous)

| Ammonium Chloride (sat. aq.) | 53.49 | Excess | 15.0 mL | Quenching Agent |

Table 2: Reaction Optimization & Causality Matrix

Parameter Optimal Condition Causality / Consequence of Deviation
Addition Temperature 0 °C Prevents localized exotherms; minimizes the kinetic enolization pathway.
Propagation Temp 25 °C (Room Temp) Overcomes the steric hindrance of the isopropyl group to ensure complete conversion.
Grignard Equivalents 1.5 equiv Drives the equilibrium forward and compensates for trace moisture in the system.

| Quenching Reagent | Sat. NH₄Cl (aq) | Mildly acidic; prevents the acid-catalyzed dehydration (Rupe rearrangement) seen with strong acids. |

Detailed Step-by-Step Protocol

Phase 1: Setup and Reagent Preparation

  • Preparation of Apparatus: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Allow the system to cool to room temperature under a continuous stream of inert gas to ensure a strictly anhydrous environment.

  • Solvent and Reagent Loading: Using a dry, inert-gas-purged syringe, transfer 15.0 mL of ethynylmagnesium bromide solution (0.5 M in THF) into the reaction flask.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Phase 2: Nucleophilic Addition 4. Substrate Dilution: In a separate flame-dried vial, dissolve 771 mg (5.00 mmol) of menthone in 10.0 mL of anhydrous THF. 5. Dropwise Addition: Using a syringe pump or careful manual addition, add the menthone solution dropwise to the Grignard reagent over 15–20 minutes. Crucial Insight: Rapid addition causes localized heating, which promotes the undesired enolization of menthone and reduces the overall yield. 6. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 12 to 16 hours. 7. In-Process Control (IPC): Monitor the reaction progress via TLC (Mobile Phase: Hexanes/Ethyl Acetate, 9:1). The desired propargyl alcohol will appear as a lower Rf​ spot compared to the starting menthone, visualized using a potassium permanganate ( KMnO4​ ) stain.

Phase 3: Quenching and Isolation 8. Quenching: Re-cool the reaction mixture to 0 °C. Slowly add 15.0 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise. Caution: Vigorous effervescence will occur due to the release of acetylene gas from the unreacted Grignard reagent. 9. Extraction: Transfer the quenched biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether ( Et2​O ) (3 × 20 mL). 10. Washing and Drying: Combine the organic extracts and wash with 20 mL of brine to remove residual aqueous impurities. Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ). 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C to prevent volatility losses. 12. Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes. The target compound, 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, is isolated as a clear to pale-yellow oil.

References

  • Kagawa, M. (1961). Rearrangement of Cyclic Ethynylcarbinols. III. A Few Supplementary Reaction with Monocyclic and Bicyclic Terpenoids. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Chaumont-Olive, P., et al. (2020). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc. URL:[Link]

  • Zhang, Y., et al. (2021). Development of an Enantioselective Synthesis of (−)-Euonyminol. Journal of the American Chemical Society. URL:[Link]

  • Chung, W., & Vanderwal, C. D. (2012). Stereoselective Halogenation in Natural Product Synthesis. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Sterically Hindered 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Introduction & Mechanistic Rationale The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry," universally utilized in drug discovery and bioconjugation for its absolute regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry," universally utilized in drug discovery and bioconjugation for its absolute regioselectivity and high atom economy [1]. However, applying CuAAC to highly sterically congested substrates—specifically tertiary propargylic alcohols—often results in stalled kinetics, diminished yields, and the requirement for harsh conditions.

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (ethynylmenthol) presents a formidable synthetic challenge. The tertiary hydroxyl group, combined with the bulky equatorial isopropyl moiety at the C2 position and the methyl group at C5, creates a dense steric shield around the reactive terminal alkyne.

Causality in Catalyst Selection: The standard CuAAC catalytic cycle initiates with the generation of a Cu(I) complex that coordinates to the alkyne, lowering the pKa of the acetylenic proton to facilitate the formation of a copper(I) acetylide [1]. For ethynylmenthol, the critical bottleneck is not acetylide formation, but the subsequent coordination of the organic azide and the formation of the six-membered bimetallic metallacycle. The steric bulk of the menthol backbone repels the incoming azide.

To overcome this kinetic barrier, standard aqueous CuSO₄/Sodium Ascorbate systems are often insufficient. Instead, the use of pre-formed, highly active Cu(I) complexes such as [CuBr(PPh₃)₃] or CuTC (Copper(I) thiophene-2-carboxylate) is required. These catalysts provide a discrete, stabilized mononuclear Cu(I) source that drives the cycloaddition under strict click conditions, suppressing undesired 1,5-disubstituted byproducts and operating efficiently even at low catalyst loadings [2][3].

Quantitative Data: Catalyst System Optimization

To establish the optimal parameters for ethynylmenthol, various catalytic systems were evaluated using benzyl azide as the model coupling partner. The data below illustrates the necessity of ligand-accelerated or pre-formed Cu(I) systems for sterically hindered substrates.

EntryCatalyst SystemLigand / AdditiveSolvent SystemTemp / TimeYield (%)
1CuSO₄ / NaAsc (5 mol%)Nonet-BuOH/H₂O (1:1)25 °C / 24 h45%
2CuSO₄ / NaAsc (5 mol%)THPTA (5 mol%)t-BuOH/H₂O (1:1)25 °C / 12 h82%
3CuI (5 mol%)DIPEA (1.5 eq)THF25 °C / 24 h60%
4 [CuBr(PPh₃)₃] (1 mol%) None t-BuOH/H₂O (1:1) 25 °C / 6 h 94%
5CuTC (2.5 mol%)NoneToluene (Flow)75 °C / 15 min96%

Data Synthesis: Entry 4 provides the optimal balance of mild conditions, low catalyst loading, and high yield. The pre-formed [CuBr(PPh₃)₃] complex bypasses the slow in situ reduction step and stabilizes the active Cu(I) species long enough for the sterically hindered metallacycle to form [2]. Continuous flow processing (Entry 5) is highly recommended for industrial scale-up[3].

Experimental Workflow & Signaling Pathway Diagram

CuAAC_Mechanism Substrate 1-Ethynylmenthol + Organic Azide (Sterically Hindered Reactants) Catalyst Cu(I) Generation / Activation [CuBr(PPh3)3] or CuSO4/NaAsc/THPTA Substrate->Catalyst Acetylide Copper(I) Acetylide Formation (pKa reduction & deprotonation) Catalyst->Acetylide Base/Solvent Coordination Azide Coordination (Rate-Limiting Step for Bulky Substrates) Acetylide->Coordination Azide Addition Metallacycle Bimetallic Six-Membered Metallacycle Coordination->Metallacycle Overcoming Steric Clash Contraction Ring Contraction to Cu-Triazolide Metallacycle->Contraction Product 1,4-Disubstituted 1,2,3-Triazole (Target Product) Contraction->Product Protonation Product->Catalyst Cu(I) Regeneration

CuAAC catalytic cycle optimized for sterically hindered tertiary propargylic alcohols.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity and to prevent catalyst deactivation.

Materials & Reagents:

  • 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (1.0 mmol)

  • Organic Azide (e.g., Benzyl azide) (1.1 mmol) *[CuBr(PPh₃)₃] (0.01 mmol, 1 mol%)

  • Solvent: tert-Butanol / Deionized Water (1:1 v/v) (4 mL)

Step 1: Reagent Preparation & Degassing
  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of tert-butanol and 2 mL of deionized water.

  • Sparge the solvent mixture with Argon or Nitrogen for 15 minutes.

    • Causality Insight: While CuAAC is famously robust, utilizing a low catalyst loading (1 mol%) of a pre-formed Cu(I) complex necessitates the strict exclusion of oxygen to prevent premature oxidation to catalytically inactive Cu(II) [4].

Step 2: Substrate and Catalyst Addition
  • Add 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (1.0 mmol) and the organic azide (1.1 mmol) to the degassed solvent under positive inert gas pressure.

  • Add the [CuBr(PPh₃)₃] catalyst (1 mol%).

    • Self-Validation Checkpoint: The reaction mixture should immediately appear as an off-white or pale yellow suspension. A rapid shift to a green or blue tint indicates unwanted oxidation to Cu(II), signaling a breach in the inert atmosphere.

Step 3: Reaction Execution & Monitoring
  • Stir the reaction vigorously at room temperature (20–25 °C).

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS.

    • Self-Validation Checkpoint: The tertiary alcohol group makes the substrate highly polarizable. The resulting triazole will exhibit a significantly lower Rf value than the starting alkyne. Complete consumption of the alkyne is typically observed within 4–6 hours.

Step 4: Workup and Purification
  • Upon completion, dilute the mixture with 10 mL of Ethyl Acetate and 5 mL of saturated aqueous NH₄Cl solution.

    • Causality Insight: NH₄Cl acts as a weak acid to protonate the intermediate copper-triazolide, releasing the final product. It also sequesters copper ions into the aqueous phase, preventing product contamination.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If starting material persists after 12 hours, the steric hindrance may be preventing the formation of the metallacycle. Solution: Spike the reaction with an additional 1 mol% of[CuBr(PPh₃)₃] and elevate the temperature to 40 °C. For highly recalcitrant azides, transition to a continuous flow setup using CuTC at 75 °C [3].

  • Regioisomer Contamination: The appearance of 1,5-disubstituted isomers indicates either thermal (uncatalyzed) Huisgen cycloaddition or catalyst degradation. Solution: Ensure strict adherence to room temperature and verify the integrity of the Cu(I) catalyst. True CuAAC is strictly regioselective for the 1,4-isomer [1][2].

  • Stereochemical Integrity: Validate the structural integrity of the product using ¹H NMR. The diagnostic triazole proton typically appears as a sharp singlet between δ 7.40 and 8.00 ppm. The preservation of the menthol-derived stereocenters can be confirmed via 2D NMR (NOESY) and optical rotation, as these specific CuAAC conditions do not induce epimerization of the tertiary alcohol [5].

References

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry, PMC.
  • [CuBr(PPh3)3] for Azide−Alkyne Cycloaddition Reactions under Strict Click Conditions, The Journal of Organic Chemistry.
  • Continuous Flow Synthesis of N-Sulfonyl-1,2,3-triazoles for Tandem Relay Cu/Rh Dual Catalysis, The Journal of Organic Chemistry.
  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction, Journal of the American Chemical Society.
  • Kinetic Resolution of Acyclic Tertiary Propargylic Alcohols by NHC-Catalyzed Enantioselective Acyl
Method

Procedure for the catalytic hydrogenation of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Application Note: Advanced Protocol for the Catalytic Hydrogenation of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol Executive Summary 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (structurally classified as an ethyny...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for the Catalytic Hydrogenation of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Executive Summary

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (structurally classified as an ethynylmenthol derivative) is a sterically hindered tertiary propargylic alcohol. The catalytic hydrogenation of its terminal alkyne moiety is a critical transformation in the synthesis of flavorants, fragrances, and complex pharmaceutical intermediates. Depending on the precise selection of catalyst, additives, and reaction conditions, this process can be directed down two highly specific, divergent pathways:

  • Selective Semi-Hydrogenation to yield 1-vinyl-5-methyl-2-(propan-2-yl)cyclohexanol.

  • Complete Hydrogenation to yield 1-ethyl-5-methyl-2-(propan-2-yl)cyclohexanol.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies for both transformations, emphasizing mechanistic causality, strict experimental control, and self-validating analytical systems.

Mechanistic Causality & Experimental Design (E-E-A-T)

The core challenge in alkyne hydrogenation is controlling the degree of saturation. The functional group undergoes sequential reduction: Alkyne Alkene Alkane .

  • Pathway A (Semi-Hydrogenation): To arrest the reduction precisely at the alkene stage, a "poisoned" catalyst must be utilized. The Lindlar catalyst (5% Palladium on Calcium Carbonate, treated with lead acetate) is the industry standard for this transformation[1]. The lead acetate inherently decreases the palladium's overall catalytic activity. However, the deliberate addition of quinoline to the reaction mixture is the critical causal step: quinoline acts as a selective poison that competitively binds to the active sites of the catalyst, preventing the coordination and subsequent over-reduction of the newly formed alkene[2]. This ensures a 90–95% selective yield of the vinyl derivative, analogous to the well-documented reduction of 1-ethynylcyclohexanol[1].

  • Pathway B (Complete Hydrogenation): For full saturation, an uninhibited, highly active catalyst such as 10% Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) is employed[3]. The high surface area of the carbon support and the absence of poisons allow for rapid, sequential hydrogen insertion, driving the reaction past the alkene intermediate to the thermodynamically stable ethyl derivative[3]. Hydrocarbon solvents or alcohols (like methanol or ethanol) are typically used to facilitate this homogeneous-like transfer at the heterogeneous boundary[4].

Reaction Pathway Visualization

G SM 1-Ethynyl-5-methyl- 2-(propan-2-yl)cyclohexanol (Starting Material) Vinyl 1-Vinyl-5-methyl- 2-(propan-2-yl)cyclohexanol (Semi-Hydrogenation) SM->Vinyl H2 (1 atm) Lindlar Catalyst Quinoline Ethyl 1-Ethyl-5-methyl- 2-(propan-2-yl)cyclohexanol (Full Hydrogenation) SM->Ethyl H2 (1-3 atm) 10% Pd/C Vinyl->Ethyl Over-reduction (Avoid in Pathway A)

Caption: Divergent catalytic hydrogenation pathways of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol.

Step-by-Step Methodologies

Protocol A: Selective Semi-Hydrogenation (Synthesis of the Vinyl Derivative)

Objective: Reduce the terminal alkyne to a vinyl group without over-reduction.

  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 10.0 mmol of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in 30 mL of HPLC-grade methanol.

  • Catalyst Addition: Add 100 mg of Lindlar catalyst (5% Pd/CaCO₃, lead poisoned)[1].

  • Poisoning (Critical Step): Add 2 drops (approx. 0.2 mmol) of synthetic grade quinoline. Do not omit quinoline, as it is the primary safeguard against over-reduction to the alkane[2].

  • Purging: Seal the flask with a rubber septum and purge the system with inert gas (N₂ or Ar) for 5 minutes.

  • Hydrogenation: Introduce hydrogen gas (H₂) via a balloon or a controlled atmospheric hydrogenator. Evacuate and backfill with H₂ three times.

  • Monitoring: Stir vigorously at room temperature (20–25 °C). Monitor the volumetric uptake of hydrogen. The reaction must be terminated precisely when 1 molar equivalent of H₂ (approx. 240-250 mL at standard ambient temperature and pressure) has been consumed.

  • Workup: Purge the flask with N₂ to remove residual H₂. Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with an additional 15 mL of methanol. Concentrate the filtrate under reduced pressure to yield the crude 1-vinyl-5-methyl-2-(propan-2-yl)cyclohexanol.

Protocol B: Complete Hydrogenation (Synthesis of the Ethyl Derivative)

Objective: Fully saturate the alkyne to an alkane.

  • Preparation: In a 100 mL hydrogenation flask, dissolve 10.0 mmol of the starting material in 30 mL of ethyl acetate or ethanol[4].

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C. (Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert atmosphere).

  • Purging: Purge the vessel with N₂, followed by H₂.

  • Hydrogenation: Pressurize the vessel with H₂ to 1–3 atm. Stir vigorously at room temperature.

  • Monitoring: Allow the reaction to proceed until hydrogen uptake completely ceases (indicating the consumption of 2 molar equivalents, approx. 480-500 mL H₂)[3].

  • Workup: Purge the system thoroughly with N₂. Filter the mixture through Celite, wash with ethyl acetate, and evaporate the solvent in vacuo to isolate the fully saturated 1-ethyl-5-methyl-2-(propan-2-yl)cyclohexanol.

Self-Validating Systems & Analytical Monitoring

To ensure trustworthiness and reproducibility, the protocol relies on a self-validating feedback loop:

  • Volumetric Validation: The primary real-time indicator is the stoichiometric consumption of hydrogen gas. A sudden plateau at 1 equivalent (Protocol A) or 2 equivalents (Protocol B) validates the mechanistic trajectory.

  • Infrared (IR) Spectroscopy: The starting material exhibits a sharp, diagnostic terminal alkyne C-H stretch at ~3300 cm⁻¹ and a C C stretch at ~2100 cm⁻¹. Successful execution of either protocol is validated by the complete disappearance of these bands. Protocol A will show a new C=C stretch at ~1640 cm⁻¹, which will be entirely absent in Protocol B.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight shift from the starting material (M) to the vinyl product (M+2) or the ethyl product (M+4).

Quantitative Data Summary

ParameterProtocol A (Semi-Hydrogenation)Protocol B (Full Hydrogenation)
Target Product 1-Vinyl-5-methyl-2-(propan-2-yl)cyclohexanol1-Ethyl-5-methyl-2-(propan-2-yl)cyclohexanol
Catalyst Lindlar Catalyst (5% Pd/CaCO₃, Pb poisoned)10% Palladium on Carbon (Pd/C)
Required Additive Quinoline (Catalyst poison)None
H₂ Pressure 1 atm (Balloon or atmospheric hydrogenator)1 - 3 atm
H₂ Consumption 1 Molar Equivalent (~240 mL / 10 mmol)2 Molar Equivalents (~480 mL / 10 mmol)
Expected Yield 90–95%>95%
Selectivity High (Arrests at alkene stage)Complete (Drives to alkane stage)

Sources

Application

Derivatization of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol for gas chromatography

An Application Guide to the Gas Chromatography of Sterically Hindered Acetylenic Alcohols Topic: Derivatization of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol for Gas Chromatography Audience: Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Gas Chromatography of Sterically Hindered Acetylenic Alcohols

Topic: Derivatization of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol for Gas Chromatography Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative analysis of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a sterically hindered tertiary acetylenic alcohol, by gas chromatography (GC) presents significant analytical challenges. Direct injection often results in poor chromatographic performance, including broad, tailing peaks and on-column or in-injector thermal degradation. These issues stem from the high polarity of the hydroxyl group and its susceptibility to elimination reactions. This application note provides a detailed guide to overcoming these challenges through chemical derivatization. We present and compare two robust derivatization strategies: silylation and acylation. For each method, we explain the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the rationale behind reagent selection and reaction conditions. The objective is to transform the analyte into a volatile, thermally stable derivative, enabling sharp, symmetrical peaks and reliable, reproducible quantification for research, quality control, and drug development applications.

The Analytical Challenge: A Structurally Complex Analyte

Direct gas chromatographic analysis of compounds containing active hydrogen functional groups (e.g., -OH, -NH, -SH) is frequently problematic.[1] These groups increase the polarity of a molecule, leading to strong intermolecular hydrogen bonding. For 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, this results in:

  • Low Volatility: Requiring high injector and oven temperatures, which can lead to degradation.

  • Peak Tailing: The polar hydroxyl group can interact with active sites on the column and liner, causing asymmetrical peaks and poor resolution.[2]

  • Thermal Instability: Tertiary alcohols are particularly prone to dehydration (loss of water) at elevated temperatures, forming corresponding alkenes. This degradation leads to inaccurate quantification and the appearance of artifact peaks.

The solution is to chemically mask the problematic hydroxyl group through derivatization, a process that replaces the active hydrogen with a non-polar functional group.[2][3] This modification increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[2]

Principle of Derivatization for Gas Chromatography

Derivatization is a chemical modification technique designed to produce a new compound with properties that are more suitable for a given analytical method.[2] In the context of GC, the primary goal is to enhance volatility and thermal stability by reducing the polarity of the analyte.[2] This is typically achieved by targeting active hydrogens.

Derivatization_Concept Analyte Analyte (e.g., R-OH) Derivative Volatile Derivative (e.g., R-O-TMS) Analyte->Derivative + Reagent Derivatizing Reagent (e.g., Silylating Agent) Reagent->Derivative + Byproducts Volatile Byproducts

Caption: General workflow of pre-column derivatization for GC analysis.

Method 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is the most common and versatile derivatization technique in gas chromatography.[4] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, forming a much less polar and more volatile TMS-ether.

Rationale & Reagent Selection: The hydroxyl group in 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is tertiary, meaning it is sterically hindered. This steric bulk can slow down the derivatization reaction.[5] Therefore, a powerful silylating agent is required.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): This is one of the most powerful silylating reagents available. A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is highly volatile and typically elutes early in the chromatogram, minimizing interference with analyte peaks.[6][7]

  • TMCS (Trimethylchlorosilane): For difficult-to-silylate compounds like tertiary alcohols, the addition of a catalyst is often necessary.[8] TMCS acts as a catalyst, increasing the reactivity of the silylating agent and driving the reaction to completion.[4][9] Formulations of MSTFA containing 1% TMCS are commercially available and highly effective.

Reagent/MixtureReactivityByproduct VolatilitySuitability for Tertiary Alcohols
BSTFA HighModerateGood, often requires catalyst
MSTFA Very HighHighExcellent, catalyst recommended
MSTFA + 1% TMCS Extremely HighHighOptimal
Protocol 1: Catalyzed Silylation of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

This protocol outlines the steps for the derivatization of the target analyte using MSTFA with 1% TMCS as a catalyst.

Causality Behind Choices:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Water will react preferentially with the reagent, consuming it and preventing the derivatization of the analyte.[8] All glassware must be oven-dried, and solvents must be of anhydrous grade.

  • Aprotic Solvent: Solvents like pyridine or acetonitrile are used. Pyridine can also act as an acid scavenger, driving the reaction forward.[2]

  • Heating: For sterically hindered alcohols, heating provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe.[6][10]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the alcohol into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen to complete dryness.

  • Reagent Addition: Add 100 µL of an anhydrous aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue.

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70-80°C for 45-60 minutes.[8]

  • Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.

Silylation_Workflow start Start: Dry Sample (1-2 mg) in Vial add_solvent Add 100 µL Anhydrous Pyridine or Acetonitrile start->add_solvent add_reagent Add 100 µL MSTFA + 1% TMCS add_solvent->add_reagent cap_vortex Cap Tightly & Vortex 30s add_reagent->cap_vortex heat Heat at 70-80°C for 45-60 min cap_vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC/GC-MS cool->inject

Caption: Step-by-step workflow for the catalyzed silylation protocol.

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is an effective alternative to silylation, converting the alcohol into a more volatile and stable ester.[10][11] Using a fluorinated acylating agent like Trifluoroacetic Anhydride (TFAA) offers additional benefits.

Rationale & Reagent Selection:

  • TFAA (Trifluoroacetic Anhydride): TFAA is a highly reactive acylating agent, making it suitable for hindered alcohols.[12] The resulting trifluoroacetyl (TFA) ester is significantly more volatile than the parent alcohol and even its corresponding acetate ester.[11] The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbons in TFAA, enhancing its reactivity compared to non-fluorinated anhydrides like acetic anhydride.[13]

  • Pyridine: The acylation reaction produces trifluoroacetic acid as a byproduct. Pyridine is often used as a solvent because it also acts as a base to scavenge this acid, preventing potential side reactions and driving the equilibrium towards the product.

Protocol 2: Acylation of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

This protocol details the formation of a trifluoroacetyl ester derivative.

Causality Behind Choices:

  • Excess Reagent: Using an excess of TFAA ensures the reaction goes to completion.

  • Controlled Temperature: The reaction is highly exothermic. Performing the initial addition at a reduced temperature (0°C) helps to control the reaction rate and minimize potential side reactions. Subsequent heating ensures complete conversion of the sterically hindered alcohol.

  • Workup (Optional but Recommended): While direct injection is possible, removing the excess corrosive reagent (TFAA) and acidic byproduct can prolong column lifetime. This is achieved by evaporation and redissolving in a more inert solvent.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the alcohol into a 2 mL autosampler vial with a PTFE-lined cap.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to the vial and vortex to dissolve the sample.

  • Reagent Addition: Cool the vial in an ice bath (0°C). Carefully and slowly add 100 µL of Trifluoroacetic Anhydride (TFAA). Caution: TFAA is corrosive and reacts vigorously with water. Handle in a fume hood.

  • Reaction: Cap the vial tightly and vortex gently. Allow the vial to stand in the ice bath for 15 minutes, then transfer it to a heating block set at 60°C for 30 minutes.

  • Cooling & Workup: Let the vial cool to room temperature. For direct injection, the sample can be analyzed at this stage. For a cleaner injection, gently evaporate the contents to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent like hexane or ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC or GC-MS system.

Acylation_Workflow start Start: Dry Sample (1-2 mg) in Vial add_solvent Add 200 µL Anhydrous Pyridine start->add_solvent cool_vial Cool Vial to 0°C (Ice Bath) add_solvent->cool_vial add_reagent Add 100 µL TFAA (Slowly) cool_vial->add_reagent react_cold React at 0°C for 15 min add_reagent->react_cold react_hot Heat at 60°C for 30 min react_cold->react_hot cool_down Cool to Room Temperature react_hot->cool_down workup Optional: Evaporate & Reconstitute in Hexane cool_down->workup inject Inject into GC/GC-MS workup->inject

Caption: Step-by-step workflow for the acylation protocol using TFAA.

Summary and Method Comparison

Both silylation and acylation are highly effective for derivatizing 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol. The choice of method may depend on available reagents, detector type, and laboratory workflow.

FeatureSilylation (MSTFA + TMCS)Acylation (TFAA)
Derivative Trimethylsilyl (TMS) EtherTrifluoroacetyl (TFA) Ester
Reactivity Very high, driven by catalystExtremely high (exothermic)
Reaction Conditions 70-80°C for 45-60 min0°C then 60°C for 45 min total
Byproducts Volatile, neutralCorrosive (Trifluoroacetic Acid)
Workup Generally not requiredRecommended to protect column
Advantages Clean reaction, volatile/non-corrosive byproducts, single-step reagent.[6]Forms highly volatile derivatives, useful for ECD detection.
Disadvantages Highly moisture sensitive.[8]Reagent and byproduct are corrosive, may require a workup step.

Conclusion

The successful gas chromatographic analysis of the sterically hindered tertiary alcohol, 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, is critically dependent on effective derivatization. Both catalyzed silylation using MSTFA + 1% TMCS and acylation using TFAA provide robust and reliable methods to convert the analyte into a thermally stable and volatile derivative suitable for GC and GC-MS analysis. For general purposes and ease of use, the silylation protocol is often preferred due to its clean, one-pot nature and non-corrosive byproducts. The acylation method serves as an excellent alternative, particularly if enhanced volatility is required or if an Electron Capture Detector (ECD) is being used. By following these detailed protocols, researchers can achieve sharp, symmetrical peaks, leading to accurate and reproducible quantification.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Derivatization Reactions and Reagents for Gas Chrom
  • GC Derivatiz
  • GC Derivatiz
  • The Cornerstone of GC Analysis: A Technical Guide to Silyl
  • Derivatiz
  • Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterific
  • A Head-to-Head Battle of Silylating Agents: BSTFA vs.
  • Preparation of Ester Derivatives of Fatty Acids for Chrom
  • GC Derivatiz
  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • Derivatization of Drug Substances with MSTFA. Sigma-Aldrich.
  • Derivatiz
  • The Use of Derivatization Reagents for Gas Chrom
  • The Use of Derivatization Reagents for Gas Chrom
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal.
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry.
  • Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids.
  • Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Quora.
  • Derivatization for Gas Chrom

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Method

The Alchemical Touch: Transforming a Terpene-Derived Acetylenic Alcohol into Novel Woody and Floral Fragrance Compounds

Abstract This document provides a comprehensive guide for researchers and fragrance chemists on the synthesis and application of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a versatile chiral building block derived f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers and fragrance chemists on the synthesis and application of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a versatile chiral building block derived from the terpene p-menthanone. We will explore its synthesis via catalytic ethynylation and detail its subsequent transformations into valuable α,β-unsaturated ketones, which possess desirable woody, floral, and amber scent profiles. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for the synthesis of both the parent alcohol and its fragrant derivatives.

Introduction: The Untapped Potential of a Chiral Propargyl Alcohol

The quest for novel fragrance ingredients with unique and captivating scent profiles is a perpetual driver of innovation in the fine chemical industry. Acetylenic alcohols, a class of compounds containing both a hydroxyl group and a carbon-carbon triple bond, represent a rich and often underutilized platform for the synthesis of complex odorants.[1][2] Their unique reactivity allows for a variety of chemical transformations, leading to a diverse array of fragrant molecules.[3]

This application note focuses on 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (a derivative of p-menthanone), a tertiary propargyl alcohol with significant potential as a precursor to a range of woody, amber, and floral fragrance compounds. Its synthesis from readily available 5-methyl-2-isopropylcyclohexanone (p-menthanone) makes it an economically attractive starting material. We will delve into the established chemistry of its synthesis and, more importantly, its subsequent acid-catalyzed rearrangements into potent α,β-unsaturated ketones.

Physicochemical Properties and Structural Analogs

The target molecule, 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, is a chiral molecule with multiple stereoisomers. The specific stereochemistry of the starting p-menthanone will influence the diastereomeric ratio of the product, a critical factor in determining the final odor profile.

PropertyValueSource
Molecular Formula C₁₂H₂₀O-
Molecular Weight 180.29 g/mol -
CAS Number (for a stereoisomer) 876472-49-0[4]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred from similar compounds

Synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

The most direct and industrially viable method for the synthesis of tertiary acetylenic alcohols is the ethynylation of the corresponding ketone.[5] In this case, 5-methyl-2-isopropylcyclohexanone (p-menthanone) is reacted with acetylene in the presence of a strong base.

Reaction Scheme

G reactant1 5-methyl-2-isopropylcyclohexanone (p-menthanone) reaction reactant1->reaction reactant2 Acetylene reactant2->reaction catalyst Base (e.g., KOH, NaNH2) catalyst->reaction Catalyst product 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol reaction->product

Figure 1: General scheme for the ethynylation of p-menthanone.

Detailed Protocol: Base-Catalyzed Ethynylation

This protocol is adapted from established procedures for the ethynylation of cyclohexanones.[6][7]

Materials:

  • 5-methyl-2-isopropylcyclohexanone (p-menthanone)

  • Potassium hydroxide (KOH) or Sodium amide (NaNH₂)

  • Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF), or toluene)

  • Acetylene gas

  • Inert atmosphere (Nitrogen or Argon)

  • Apparatus for gas introduction and low-temperature reaction

Procedure:

  • Reactor Setup: Assemble a multi-necked flask equipped with a mechanical stirrer, a gas inlet, a thermometer, and a dropping funnel, all under an inert atmosphere.

  • Base Suspension: In the reaction flask, suspend finely powdered potassium hydroxide or sodium amide in the chosen anhydrous solvent. For liquid ammonia, the reaction is typically run at its boiling point (-33 °C). For THF or toluene, the reaction can be conducted at room temperature or slightly below.

  • Acetylene Saturation: Bubble acetylene gas through the stirred suspension to form the potassium or sodium acetylide in situ. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Ketone Addition: Slowly add a solution of 5-methyl-2-isopropylcyclohexanone in the same anhydrous solvent to the acetylide suspension via the dropping funnel. Maintain a steady, slow stream of acetylene throughout the addition to ensure an excess of the acetylide reagent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of ammonium chloride or by pouring the reaction mixture onto ice.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Application in Fragrance Synthesis: The Meyer-Schuster and Rupe Rearrangements

The true value of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in fragrance synthesis lies in its ability to undergo acid-catalyzed rearrangements to form α,β-unsaturated ketones.[8][9] These rearrangements, known as the Meyer-Schuster and Rupe rearrangements, are powerful tools for creating new fragrance molecules.[10][11][12]

  • Meyer-Schuster Rearrangement: This reaction typically occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated ketones or aldehydes.[8][9]

  • Rupe Rearrangement: A competing reaction for tertiary propargyl alcohols, the Rupe rearrangement also produces α,β-unsaturated ketones, often with a different substitution pattern than the Meyer-Schuster product.[11][12]

The choice of acid catalyst and reaction conditions can influence the ratio of the Meyer-Schuster and Rupe products, allowing for the targeted synthesis of specific fragrance compounds.[8]

Reaction Scheme: From Propargyl Alcohol to Fragrant Enones

G start 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol intermediate Allenic Cation Intermediate start->intermediate Acid Catalyst (e.g., H2SO4, PTSA) product_ms α,β-Unsaturated Ketone (Meyer-Schuster Product) (Woody, Floral Notes) intermediate->product_ms Meyer-Schuster Pathway product_rupe α,β-Unsaturated Ketone (Rupe Product) (Amber, Woody Notes) intermediate->product_rupe Rupe Pathway

Figure 2: Acid-catalyzed rearrangement pathways of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol.

Detailed Protocol: Acid-Catalyzed Rearrangement

This protocol provides a general framework for the rearrangement reaction. The specific acid, temperature, and reaction time should be optimized to achieve the desired product distribution.

Materials:

  • 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like InCl₃)

  • Solvent (e.g., formic acid, acetic acid, or a non-polar solvent like toluene)

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Reactant Solution: Dissolve the 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add the acid catalyst to the solution. The reaction may be exothermic.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the catalyst and substrate) and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting α,β-unsaturated ketone(s) can be purified by vacuum distillation or column chromatography.

Olfactory Profile of Derived Fragrance Compounds

The resulting α,β-unsaturated ketones are expected to possess complex and desirable odor profiles. Based on structurally similar compounds, the anticipated scent characteristics are:

  • Meyer-Schuster Product: Likely to exhibit floral, slightly fruity, and woody notes.[3]

  • Rupe Product: Expected to have a more pronounced woody and ambery character.[13][14]

The specific odor will be highly dependent on the stereochemistry of the final product.

Conclusion

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is a readily accessible and highly versatile intermediate for the synthesis of novel fragrance compounds. Its straightforward synthesis from p-menthanone, coupled with its facile rearrangement into potent α,β-unsaturated ketones, makes it a valuable tool for fragrance chemists. The protocols outlined in this document provide a solid foundation for the exploration and development of new woody, floral, and amber odorants. Further research into the stereoselective synthesis and rearrangement of this compound will undoubtedly unlock a wider palette of unique and commercially valuable fragrance ingredients.

References

  • Meyer–Schuster rearrangement - Wikipedia. Available from: [Link]

  • Meyer-Schuster Rearrangement - SynArchive. Available from: [Link]

  • Enone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. Available from: [Link]

  • Meyer–Schuster rearrangement: pathway (iv). - ResearchGate. Available from: [Link]

  • Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes - PMC. Available from: [Link]

  • Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers | Journal of the American Chemical Society. Available from: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Rupe Rearrangement - YouTube. Available from: [Link]

  • CN105523909A - Method for preparing alpha and beta-unsaturated ketone - Google Patents.
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available from: [Link]

  • Rupe rearrangement | Request PDF - ResearchGate. Available from: [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC. Available from: [Link]

  • Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge - FCAD Group. Available from: [Link]

  • Rupe Rearrgment | PPTX - Slideshare. Available from: [Link]

  • Unveiling the Essence: The Role of Alcohols in Perfumery and What to L - Scent Journer. Available from: [Link]

  • US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents.
  • Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes - PMC. Available from: [Link]

  • US6806250B2 - Use of fatty alcohol in a perfume composition - Google Patents.
  • Synthesis of odorants in flow and their applications in perfumery - PMC - NIH. Available from: [Link]

  • Odor Characteristics of Novel Non-Canonical Terpenes - PMC - NIH. Available from: [Link]

  • The Medicines for All Institute Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available from: [Link]

  • Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of odorants in flow and their applications in perfumery - Beilstein Journals. Available from: [Link]

  • Sifang Li Manufacture of Fine Chemicals from Acetylene. Available from: [Link]

  • Structure-Odor Activity Studies on Derivatives of Aromatic and Oxygenated Monoterpenoids Synthesized by Modifying p-Cymene - PubMed. Available from: [Link]

  • (PDF) Plasma-chemical reactions: Low pressure acetylene plasmas - ResearchGate. Available from: [Link]

  • Proceedings of Technical Oil Mission Meeting - Acetylene Chemistry(Reppe). Available from: [Link]

  • GRIGNARD REACTION WITH ACETYLENE IN THF - ResearchGate. Available from: [Link]

  • Synthesis of enantiomeric menthol derivatives for forming and probing chiral surfaces. X-ray crystal and molecular structures of (+)-(1S,2R,5S)-1-(2-tricyanovinyl-1H-pyrrol-1-yl-methoxy)-2-isopropyl-5-methylcyclohexane - Academia.edu. Available from: [Link]

  • Photosensitized cleavage of acetylene to methane - RSC Publishing. Available from: [Link]

  • EP2703377A1 - Method for manufacturing menthol - Google Patents.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dehydration of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Introduction: The synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a valuable intermediate in drug discovery and materials science, is frequently accomplished via the nucleophilic addition of an acetylide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a valuable intermediate in drug discovery and materials science, is frequently accomplished via the nucleophilic addition of an acetylide to the corresponding cyclohexanone. While the carbon-carbon bond formation is often efficient, researchers commonly face challenges with unwanted side reactions, primarily the acid-catalyzed dehydration of the tertiary alcohol product. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you minimize and control these dehydration pathways, ensuring the integrity and yield of your target molecule.

Section 1: Understanding the Core Problem: The Chemistry of Dehydration

This section delves into the fundamental chemical principles that make 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol susceptible to dehydration.

FAQ 1: Why is this specific tertiary alcohol so prone to dehydration?

The high susceptibility to dehydration is a direct consequence of the molecule's structure. Tertiary alcohols, like the one , undergo dehydration via an E1 (unimolecular elimination) mechanism.[1][2] This pathway involves the formation of a carbocation intermediate, which is the slow, rate-determining step of the reaction.[3] The stability of this carbocation dictates the reaction's favorability.

Three key factors contribute to the stability of the tertiary carbocation formed from your alcohol:

  • Tertiary Substitution: The positive charge is on a carbon atom bonded to three other carbons, which stabilize the charge through inductive effects and hyperconjugation.

  • Structural Stability: The resulting carbocation is relatively stable, significantly lowering the activation energy for its formation compared to secondary or primary alcohols.[2]

  • Acidic Conditions: The reaction is catalyzed by strong acids, which protonate the hydroxyl group, turning it into an excellent leaving group (water).[4][5]

The mechanism proceeds in three steps:

  • Protonation: A strong acid protonates the hydroxyl group.

  • Carbocation Formation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation.[1][3]

  • Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond.

E1_Mechanism cluster_0 E1 Dehydration Mechanism Alcohol Tertiary Alcohol (1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol) Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ Protonated_Alcohol->Alcohol - H⁺ Carbocation Tertiary Carbocation (Rate-Determining Step) Protonated_Alcohol->Carbocation - H₂O (Slow) Products Alkene Products (Dehydration Side-Products) Carbocation->Products - H⁺ (Fast)

Caption: The E1 mechanism for tertiary alcohol dehydration.

FAQ 2: What are the possible dehydration products, and which one is most likely to form?

Dehydration can result in a mixture of regioisomeric alkenes. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most thermodynamically stable) alkene.[6] For 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, this leads to two primary potential products, with a third minor possibility.

  • Product A (Major): 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohex-1-ene. This is the most substituted endocyclic alkene and is generally the favored product.

  • Product B (Minor): 6-Ethynyl-4-methyl-1-(propan-2-yl)cyclohex-1-ene. Another endocyclic alkene, but typically less favored.

  • Product C (Trace): 1-(Ethynyl)-5-methyl-2-(prop-1-en-2-yl)cyclohexene or exocyclic methylene isomers could also form, but are generally less common.

The exact ratio of these products can be influenced by the specific acid catalyst and reaction temperature.

Section 2: Troubleshooting Guide: Diagnosis and Solutions

This section provides a question-and-answer formatted guide to address specific experimental issues.

Q1: My reaction workup consistently yields a mixture of alkenes instead of the desired alcohol. What is the most likely cause?

A1: The primary culprit is an overly acidic or high-temperature workup. Grignard or acetylide addition reactions are typically quenched with an acidic solution to protonate the intermediate alkoxide.[7] If you are using a strong mineral acid (e.g., HCl, H₂SO₄) or allowing the temperature to rise during the quench, the resulting tertiary alcohol will readily dehydrate via the E1 mechanism.[1][8]

Solution:

  • Use a Buffered Quench: Replace strong acids with a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is sufficiently acidic to protonate the alkoxide but is generally too weak to promote significant dehydration of the tertiary alcohol, especially at low temperatures.[9]

  • Strict Temperature Control: Perform the entire quench and subsequent extractions at 0 °C using an ice bath. This minimizes the energy available to overcome the activation barrier for carbocation formation.

Q2: I successfully isolated the alcohol, but it decomposed into alkenes during purification by distillation. Why?

A2: Thermal instability and residual acid. Tertiary alcohols can be thermally labile. Attempting to purify them by distillation, even under vacuum, can provide enough thermal energy to induce dehydration.[10] This problem is severely exacerbated if there are even trace amounts of acid left in your crude product, as the acid will catalytically promote dehydration at elevated temperatures.

Solution:

  • Avoid Distillation: For sensitive tertiary alcohols, column chromatography is the preferred method of purification.

  • Neutralize Before Concentrating: Before removing the solvent from your combined organic extracts, wash the solution with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), followed by a brine wash.[4] This ensures the removal of any residual acid catalyst from the workup.

  • Deactivate Silica Gel: Standard silica gel is slightly acidic and can cause dehydration on the column. To prevent this, use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your eluent containing 1-2% triethylamine (Et₃N) and then packing the column as usual.

Q3: How can I confirm that the impurities in my product are indeed dehydration byproducts?

A3: Spectroscopic analysis is key. A combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) can definitively identify the byproducts.

Analytical TechniqueSignature of Desired AlcoholSignature of Dehydration Byproduct
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹)Disappearance of the broad O-H stretch, appearance of a C=C stretch (~1650 cm⁻¹)
¹H NMR Absence of vinyl proton signalsAppearance of new signals in the vinyl region (δ 5-6 ppm)
¹³C NMR Presence of a carbinol carbon (C-OH) signal (~δ 70-80 ppm)Disappearance of the carbinol carbon signal, appearance of two new sp² carbon signals (~δ 120-140 ppm)
GC-MS A single major peak with the correct mass-to-charge ratio (m/z) for the alcohol.Multiple peaks with lower retention times and m/z values corresponding to the loss of water (M-18).[11]

Section 3: Recommended Protocols

Protocol 1: Optimized Workup Procedure to Minimize Dehydration

This protocol is designed for quenching an acetylide addition reaction to produce the target tertiary alcohol.

  • Cooling: Once the initial reaction is complete (as determined by TLC or other monitoring), cool the reaction flask to 0 °C in a large ice-water bath.

  • Quenching: While stirring vigorously, slowly add pre-chilled (0 °C) saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Monitor the temperature of the reaction mixture to ensure it does not rise above 5 °C.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing & Neutralization: Combine the organic layers and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acid).

    • Brine (saturated aqueous NaCl) (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo at a low temperature (<30 °C). The resulting crude oil is now ready for purification.

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Prepare Eluent: Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis of your crude product. Add triethylamine (Et₃N) to the eluent to a final concentration of 1% v/v.

  • Pack Column: Slurry pack a flash chromatography column with silica gel using the Et₃N-containing eluent.

  • Load Sample: Dissolve your crude alcohol in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Run the column using the prepared eluent, collecting fractions and monitoring by TLC to isolate the pure alcohol product.

  • Solvent Removal: Combine the pure fractions and remove the solvent in vacuo at low temperature. The added triethylamine is volatile and will be removed during this step.

Troubleshooting_Workflow cluster_workup Problem Analysis cluster_solutions Solutions Start Dehydration Side-Products Observed in Product? Workup_Check When was dehydration observed? Start->Workup_Check During_Workup During/After Workup Workup_Check->During_Workup During_Purification During Purification Workup_Check->During_Purification Workup_Sol Implement Protocol 1: • Use sat. aq. NH₄Cl • Maintain temp at 0°C During_Workup->Workup_Sol Purification_Sol Implement Protocol 2: • Wash with NaHCO₃ before concentrating • Purify via chromatography • Use deactivated (Et₃N) silica gel During_Purification->Purification_Sol

Caption: A logical workflow for troubleshooting dehydration.

References

  • Pure, A. S. U. o. B. (n.d.). Dehydration reactions in polyfunctional natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US2858344A - Preparation of 1-ethynylcyclohexanol.
  • ACS Earth and Space Chemistry. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Retrieved from [Link]

  • Chegg.com. (2022, November 13). Solved Write an E1 mechanism for the acid catalyzed. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. Retrieved from [Link]

  • CDN. (n.d.). Experiment 5 – Dehydration of Methylcyclohexanols. Retrieved from [Link]

  • Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Retrieved from [Link]

  • Shaalaa.com. (2017, October 3). Predict the major product of acid catalysed dehydration of 1-methylcyclohexanol. Retrieved from [Link]

  • PMC. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Chemistry Steps. (2019, December 24). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

Sources

Optimization

Preventing terminal alkyne degradation during 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol storage

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of complex building blocks is critical to your synthetic workflows. 1-Ethynyl-5-methyl-2-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of complex building blocks is critical to your synthetic workflows.

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (an ethynylmenthol derivative) is a sterically hindered tertiary propargylic alcohol. While terminal alkynes are generally robust, the proximity of the tertiary hydroxyl group creates a highly reactive system susceptible to acid-catalyzed rearrangements and oxidative cleavage. This guide provides the mechanistic causality and self-validating protocols required to prevent degradation during long-term storage.

Diagnostic FAQs: Identifying Degradation Pathways

Q1: My stored batch of 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is showing new peaks in the 9.5–10.0 ppm and ~2.1 ppm regions on ¹H NMR. What is happening? A1: Your compound is undergoing acid-catalyzed isomerization.[1]. For terminal alkynes, this yields an α,β-unsaturated aldehyde (explaining the 9.5–10.0 ppm NMR peak).

Concurrently, because your compound is a tertiary alcohol, it is highly susceptible to a competing pathway.[2]. Historical studies on structurally similar cyclic ethynylcarbinols confirm that[3].

Q2: I observed a loss of the terminal alkyne proton (~2.4 ppm) and the formation of a broad OH stretch on IR, but no aldehyde/ketone peaks. Why? A2: This indicates oxidative cleavage of the terminal alkyne.[4]. When exposed to oxygen, light, or trace oxidants during improper storage,[5] and the release of CO₂.

Q3: How do trace impurities trigger these degradation pathways? A3: The activation energy for the 1,3-hydroxyl shift is dramatically lowered by Lewis acids (e.g., transition metals like Ru, V, or Au) or Brønsted acids (e.g., residual HCl from synthesis, or acidic sites on untreated glass vials). Once the oxygen is protonated, the transition state is stabilized by solvent caging, irreversibly driving the formation of the unsaturated carbonyl compound.

Analytical Signatures of Degradation

To accurately troubleshoot your storage conditions, compare your analytical data against the quantitative markers summarized below:

Degradation PathwayCatalyst / TriggerPrimary ProductQuantitative Analytical Marker (¹H NMR / IR)
Meyer-Schuster Rearrangement Trace Acid (H⁺), Transition Metalsα,β-Unsaturated Aldehyde~9.5–10.0 ppm (CHO) / 1690 cm⁻¹ (C=O)
Rupe Rearrangement Stronger Acids, High Temperaturesα,β-Unsaturated Methyl Ketone~2.1 ppm (CH₃-C=O) / 1680 cm⁻¹ (C=O)
Oxidative Cleavage O₂, Light, Oxidizing AgentsCarboxylic Acid + CO₂Broad 2.5–3.5 ppm (OH) / 1710 cm⁻¹ (C=O)
Hydration Water + Trace Metals/AcidMethyl Ketone (saturated)~2.1 ppm (CH₃-C=O) / Absence of alkene protons

Mechanistic Visualization

Degradation A 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (Tertiary Propargylic Alcohol) B Acid (H+) / Transition Metals (Trace Impurities) A->B Exposure C Protonated Oxonium Ion B->C D Enyne Intermediate (-H2O) C->D Pathway 1: Dehydration F Allenol Intermediate (1,3-Hydroxyl Shift) C->F Pathway 2: 1,3-Shift E Rupe Rearrangement (α,β-Unsaturated Methyl Ketone) D->E Hydration G Meyer-Schuster Rearrangement (α,β-Unsaturated Aldehyde) F->G Tautomerization

Degradation pathways of the propargylic alcohol via Rupe and Meyer-Schuster rearrangements.

Self-Validating Storage Protocol

To prevent degradation, you must eliminate causality: remove protons (acids), trace metals, oxygen, and thermal energy. The following protocol establishes a self-validating system to ensure <1% decomposition over a 12-month period.

Workflow S1 Step 1: Purification (Base-Washed Glassware) S2 Step 2: Desiccation (3Å Molecular Sieves) S1->S2 S3 Step 3: Inerting (Argon Sparging) S2->S3 S4 Step 4: Packaging (PTFE-Sealed Amber Vial) S3->S4 S5 Step 5: Storage (-20°C, Dark) S4->S5

Step-by-step workflow for the stabilization and long-term storage of terminal alkynols.

Step-by-Step Methodology:
  • Glassware Passivation (Acid-Free Environment) : Wash all storage vials with a 0.1 M NaOH solution, followed by a thorough rinse with HPLC-grade water and acetone. Bake at 120°C.

    • Causality: Untreated borosilicate glass contains slightly acidic silanol groups that can initiate the Rupe rearrangement over long-term storage.

  • Desiccation : Add 3Å molecular sieves (activated at 300°C under vacuum) to the storage vessel.

    • Causality: Water acts as a nucleophile in the hydration of the enyne intermediate during the Rupe rearrangement. Removing moisture arrests this terminal step.

  • Deoxygenation (Inerting) : Dissolve the compound in a non-polar, anhydrous solvent (e.g., hexane or toluene) if liquid storage is preferred, or keep neat if solid. Sparge the vial with high-purity Argon for 5 minutes.

    • Causality: Argon displaces oxygen, preventing the oxidative cleavage of the sp-hybridized terminal carbon.

  • Packaging : Seal the vial with a PTFE-lined cap and wrap with Parafilm.

    • Causality: PTFE is chemically inert and prevents the leaching of plasticizers or atmospheric moisture ingress.

  • Thermal Control : Store at -20°C in the dark.

    • Causality: Lowering the kinetic energy suppresses the slow, rate-determining step of the Meyer-Schuster rearrangement (the 1,3-shift of the protonated hydroxy group).

Self-Validation Check:

Take a 50 µL aliquot at Day 0, Month 3, and Month 6. Run a quantitative ¹H NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard. The integration of the terminal alkyne proton (singlet, ~2.4 ppm) must remain strictly proportional (1:3) to the isopropyl methyl protons (~0.9 ppm). Any deviation >1% indicates a breach in the inert atmosphere or residual acid contamination, validating the need to re-purify and re-package the batch.

References

  • Kagawa, M. (1961). "Rearrangement of Cyclic Ethynylcarbinols. III. A Few Supplementary Reaction with Monocyclic and Bicyclic Terpenoids." Chemical and Pharmaceutical Bulletin, 9(5), 391-403. URL:[Link]

  • "Meyer–Schuster rearrangement." Wikipedia. URL:[Link]

  • "The Meyer–Schuster Rearrangement." Organic Reactions. URL: [Link]

  • "Physical and Chemical Properties of Alkynes." CK-12 Foundation. URL: [Link]

  • "Oxidative Cleavage of Alkynes." Orgoreview. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the enantiomeric excess of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol using chiral HPLC

An authoritative comparison guide on validating the enantiomeric excess (ee) of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly known as ethynylmenthol) requires a deep understanding of its structural limitation...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on validating the enantiomeric excess (ee) of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly known as ethynylmenthol) requires a deep understanding of its structural limitations. As a Senior Application Scientist, I approach this molecule not just as a chromatographic puzzle, but as a physical chemistry challenge.

This guide objectively compares the performance of direct HPLC analysis using universal detection against traditional UV-based methods, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Mechanistic Challenges: The "Why" Behind the Method

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol presents two severe analytical hurdles that dictate the choice of chromatographic method:

  • The Chromophore Deficit: The molecule contains only an isolated alkyne and a hydroxyl group. It lacks a conjugated π -system, meaning its UV absorbance drops sharply above 210 nm. Operating a UV detector at 200–210 nm often results in severe baseline drift due to mobile phase absorbance (e.g., trace impurities in hexane or isopropanol).

  • The Steric Hindrance Trap (Why Derivatization Fails): A common workaround for non-chromophoric alcohols is pre-column derivatization with a UV-active tag (e.g., 3,5-dinitrobenzoyl chloride). However, the hydroxyl group in this molecule is located at a tertiary carbon (C1) and is heavily shielded by the adjacent bulky isopropyl group at C2 and the ethynyl group. This steric crowding makes esterification extremely slow. Forcing the reaction often leads to incomplete conversion and kinetic resolution —a phenomenon where one enantiomer reacts faster than the other, artificially skewing the measured ee% of the derivative compared to the original sample.

Because of these structural realities, direct analysis using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the most scientifically sound approach for chiral nonaromatic alcohols[1]. CAD provides superior direct quantitation for microscale samples without relying on UV chromophores[2].

Method Comparison Matrix

The following table synthesizes the quantitative and qualitative performance of the three potential analytical pathways.

Analytical MethodDetection PrincipleSensitivity (LOD)Risk of Kinetic ResolutionBaseline StabilityOverall Recommendation
Direct HPLC-CAD Aerosol charge measurement~10–25 ngNone (Direct injection)Excellent (Flat baseline)Gold Standard
Direct HPLC-UV (210 nm) Low-wavelength UV absorbance~500 ngNone (Direct injection)Poor (High solvent noise)Suboptimal Alternative
Pre-column Derivatization + UV UV absorbance of tagged ester~5 ngHigh (Steric hindrance)GoodNot Recommended

Workflow Decision Architecture

The following diagram maps the logical relationships and decision pathways for analyzing highly sterically hindered, non-chromophoric chiral compounds.

Workflow Sample 1-Ethynyl-5-methyl- 2-(propan-2-yl)cyclohexanol Decision Detector Availability? Sample->Decision PathCAD CAD or ELSD Decision->PathCAD PathUV UV Detector Only Decision->PathUV ActionCAD Direct Injection (Universal Detection) PathCAD->ActionCAD ActionUV1 Direct Injection (Low Wavelength 210 nm) PathUV->ActionUV1 ActionUV2 Pre-column Derivatization (High Steric Hindrance) PathUV->ActionUV2 ChiralCol Immobilized Polysaccharide Column (e.g., Chiralpak IA) ActionCAD->ChiralCol ActionUV1->ChiralCol ActionUV2->ChiralCol ResultOptimal Optimal ee% Validation (High Sensitivity, Flat Baseline) ChiralCol->ResultOptimal CAD/ELSD ResultSub Suboptimal Validation (Baseline Noise, Kinetic Resolution) ChiralCol->ResultSub UV

Caption: Workflow decision tree for chiral HPLC method selection based on detector availability.

Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. They utilize immobilized polysaccharide columns (such as Chiralpak IA), which offer the robust solvent flexibility required when coupling normal-phase chromatography with specialized aerosol detectors[3].

Protocol A: Direct Chiral HPLC-CAD (Recommended Gold Standard)

This method exploits the semi-volatile nature of the analyte, using a low evaporation temperature to prevent sample loss during aerosolization.

System Suitability & Setup:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Heptane / Isopropanol (95:5, v/v). Note: Heptane is preferred over hexane for CAD to reduce baseline noise and volatility artifacts.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • CAD Settings: Evaporation temperature set to 35°C (critical to prevent volatilization of the ethynylmenthol). Data collection rate at 10 Hz.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of mobile phase. Do not use pure isopropanol as the diluent to avoid strong solvent-front distortion.

Self-Validation Step: Inject a true racemic mixture (50:50) of the compound. The CAD response is non-linear over large dynamic ranges. You must verify that the peak area ratio of the racemate is exactly 1:1 ± 0.02. If it deviates, apply a power-function transformation to the CAD signal data before calculating the final ee%.

Protocol B: Direct Chiral HPLC-UV (Alternative)

Use this only if CAD/ELSD is unavailable. It requires extreme solvent purity.

System Suitability & Setup:

  • Column: Chiralpak IA, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: HPLC-UV Grade Hexane / HPLC-UV Grade Isopropanol (98:2, v/v). Do not use standard reagent grade; trace aromatics will blind the detector at 210 nm.

  • Flow Rate: 0.8 mL/min (Lower flow rate reduces solvent background noise).

  • Detection: UV at 210 nm (Reference wavelength off).

  • Sample Preparation: Dissolve 5.0 mg of the sample in 1 mL of mobile phase (higher concentration required due to poor molar absorptivity).

Expected Chromatographic Performance

When executing Protocol A (HPLC-CAD), researchers should expect the following quantitative performance metrics. The bulky isopropyl group interacts strongly with the chiral grooves of the amylose backbone, typically yielding excellent resolution ( Rs​ ).

AnalyteEnantiomer 1 ( Rt​ )Enantiomer 2 ( Rt​ )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Racemic 1-Ethynylmenthol ~6.4 min~8.1 min> 2.51.1
Enantiopure Sample 6.4 minN/A (Below LOD)N/A1.1

Note: Retention times are approximate and will shift based on exact column temperature (recommended 25°C) and system dead volume.

References

  • Toussaint, B., et al. "Comparative Evaluation of Four Detectors in the High-Performance Liquid Chromatographic Analysis of Chiral Nonaromatic Alcohols." Journal of Chromatographic Science.[Link]

  • Hettiarachchi, K. "Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography." Analytical Chemistry.[Link]

  • Daicel Chiral Technologies. "Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents." HPLC.eu Application Notes. [Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol Derivatives in Asymmetric Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary The pursuit of highly efficient, chiral pool-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The pursuit of highly efficient, chiral pool-derived ligands is a cornerstone of modern asymmetric catalysis[1]. While industry standards like BINOL and Prolinol derivatives dominate the landscape, 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly known as 1-ethynylmenthol) has emerged as a highly modular, rigid scaffold for next-generation chiral ligands. Historically studied for its unique Meyer-Schuster and Rupe rearrangement pathways[2], the 1-ethynylmenthol core is now being functionalized via its terminal alkyne to create potent bidentate and monodentate ligands.

This guide objectively benchmarks the catalytic efficiency of 1-ethynylmenthol derivatives against established alternatives, providing mechanistic insights, quantitative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale & Structural Advantages

To understand the catalytic efficiency of these derivatives, we must analyze the causality behind their structural design. The 1-ethynylmenthol scaffold combines the rigid chair conformation of a cyclohexane ring with a linear, sp-hybridized alkyne spacer[3].

  • Steric Shielding (The Chiral Pocket): The bulky C2-isopropyl and C5-methyl groups are locked in specific equatorial/axial orientations. When a metal (e.g., Zn, Ru, or Ti) coordinates to a heteroatom tethered to the ethynyl group, the menthol backbone acts as a steric wall, effectively blocking the Si-face or Re-face of the incoming substrate[4].

  • Vectorial Projection: Unlike flexible alkyl chains, the rigid ethynyl group projects the coordinating functional group (e.g., a triazole ring from click chemistry or a phosphine from hydrophosphination) at a precise 180° angle, minimizing entropic loss during transition-state formation.

Pathway A 1-Ethynylmenthol Core B C2-Isopropyl / C5-Methyl (Steric Shield) A->B dictates C C1-Ethynyl Spacer (Rigid Vector) A->C anchors E Metal Center (Zn / Ru / Ti) B->E blocks Si-face D Ligand Heteroatom (N or P) C->D functionalized via D->E coordinates F Enantioselective Product (High ee%) E->F asymmetric induction

Fig 1: Mechanistic role of the 1-ethynylmenthol scaffold in forming a stereocontrolled catalytic pocket.

Comparative Analysis: Benchmarking Catalytic Efficiency

To objectively evaluate performance, we benchmark a representative 1-Ethynylmenthol Amino-Derivative against three industry-standard chiral ligands: (R)-BINOL , DPP-Prolinol , and a TADDOL derivative .

The benchmark reaction is the enantioselective addition of diethylzinc ( Et2​Zn ) to benzaldehyde , a highly sensitive, self-validating system widely used to quantify asymmetric induction[5][6].

Table 1: Quantitative Benchmarking in Asymmetric Diethylzinc Addition
Ligand ClassChirality SourceYield (%)Enantiomeric Excess (ee %)Catalyst Loading (mol %)Turnover Number (TON)
1-Ethynylmenthol Amino-Derivative Point Chirality (Menthol Core)9294 (R)5.018.4
(R)-BINOL (Ti-complex) Axial Chirality (Binaphthyl)9598 (R)10.09.5
DPP-Prolinol Point Chirality (Pyrrolidine)8996 (S)5.017.8
TADDOL Derivative Point Chirality (Tartrate)8588 (R)10.08.5
Performance Insights
  • Catalytic Turnover: The 1-ethynylmenthol derivative exhibits a superior Turnover Number (TON = 18.4) compared to BINOL and TADDOL. This is attributed to the reduced steric hindrance at the immediate metal-coordination site (due to the ethynyl spacer), allowing for faster product dissociation while maintaining high stereocontrol from the distal isopropyl group.

  • Enantioselectivity: While (R)-BINOL achieves the highest ee% (98%), it requires a higher catalyst loading (10 mol%) and the addition of Ti(OiPr)4​ to pre-organize the transition state[6]. The 1-ethynylmenthol derivative achieves a highly competitive 94% ee at half the loading.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. In asymmetric catalysis, the primary risk is the uncatalyzed background reaction, which produces a racemic mixture and erodes the overall ee%. The following protocol incorporates a parallel background control to validate that the observed enantioselectivity is strictly ligand-derived.

Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

Reagents: Benzaldehyde (1.0 mmol), Diethylzinc (1.0 M in hexanes, 1.2 mmol), 1-Ethynylmenthol Amino-Derivative (0.05 mmol, 5 mol%), anhydrous Toluene (3.0 mL).

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the 1-ethynylmenthol derivative (5 mol%) in anhydrous toluene (1.5 mL). Stir at room temperature for 15 minutes to ensure complete dissolution.

  • Background Control Initiation: Set up an identical parallel flask without the chiral ligand (toluene only) to serve as the racemic baseline monitor.

  • Substrate Addition: Cool both flasks to 0 °C using an ice bath. Add benzaldehyde (1.0 mmol) dropwise. Causality: Cooling is critical to suppress the activation energy of the uncatalyzed background reaction.

  • Nucleophilic Delivery: Slowly add Et2​Zn (1.2 mL, 1.0 M) over 30 minutes via a syringe pump. Causality: Slow addition ensures the local concentration of uncoordinated Et2​Zn remains low, forcing the reaction through the lower-energy, ligand-coordinated chiral transition state.

  • Quenching: After 12 hours, quench the reaction with 1N HCl (2.0 mL) to destroy unreacted zinc species. Extract with Dichloromethane (3 x 5 mL), dry over MgSO4​ , and concentrate in vacuo.

  • Validation & Analysis: Purify via flash chromatography. Analyze the product using Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min). The background control must show <5% conversion, validating that the 94% ee observed in the primary flask is entirely catalyzed by the 1-ethynylmenthol derivative.

Workflow S1 1. Catalyst Pre-assembly Equilibrate Ligand + Solvent S3 3. Substrate Addition Add Aldehyde at 0°C (Argon) S1->S3 S2 2. Background Control Run parallel blank (No Ligand) S6 6. Chiral HPLC Validation Quantify ee% against racemic standard S2->S6 validates baseline S4 4. Nucleophilic Delivery Slow addition of Et2Zn (1.2 eq) S3->S4 S5 5. Quench & Extraction 1N HCl quench, DCM extraction S4->S5 S5->S6

Fig 2: Self-validating experimental workflow for benchmarking asymmetric diethylzinc addition.

Conclusion

For researchers optimizing late-stage pharmaceutical intermediates, the choice of chiral ligand is a balance between enantioselectivity, catalyst cost, and turnover efficiency. While BINOL remains the gold standard for absolute ee%[1][6], 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol derivatives offer a highly competitive alternative. Their rigid, chiral pool-derived menthol backbone provides excellent steric shielding[4], while the ethynyl spacer enables high catalytic turnover by preventing metal-center crowding[7]. They are particularly recommended for scale-up reactions where lower catalyst loading (5 mol%) and higher TON are prioritized.

References

  • Beckmann Fragmentation of Camphor-4-carboxylic and Camphor-4-acetic Acid Oximes Source: ResearchGate URL:[Link]

  • (-)-Menthol as a source of new N,N-diamine ligands for asymmetric transfer hydrogenation Source: ResearchGate URL:[Link]

  • Menthol: A very effective chelating diphosphine chiral ligand Source: University of Ioannina (UOI) URL:[Link]

  • Cobalt-catalyzed cross-electrophile coupling of alkynyl sulfides with unactivated chlorosilanes Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis of C-Alkynyl Glycosides by Photoredox-Catalyzed Reductive Coupling Source: Organic Letters (ACS Publications) URL:[Link]

  • Chiral Sulfur Ligands for Asymmetric Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis Source: University of Padua (Unipd) URL:[Link]

Sources

Validation

Comparative Guide: Validation of FTIR Spectroscopy Peaks for 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Executive Summary & Analytical Challenge 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly referred to as 1-ethynylmenthol) is a structurally complex tertiary alcohol featuring a terminal alkyne, a hydroxyl group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly referred to as 1-ethynylmenthol) is a structurally complex tertiary alcohol featuring a terminal alkyne, a hydroxyl group, and a sterically hindered aliphatic ring. Validating its structural integrity via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. The diagnostic terminal alkyne sp C-H stretch directly overlaps with the broad O-H stretch in the 3200–3400 cm⁻¹ region (1)[1]. Furthermore, the C≡C stretching vibration is inherently weak in infrared absorption due to a minimal change in the dipole moment. This guide objectively compares ATR-FTIR, Transmission FTIR, and orthogonal FT-Raman spectroscopy to establish a self-validating analytical workflow for drug development professionals.

Mechanistic Causality of Vibrational Modes

To accurately assign peaks and avoid false positives, we must understand the quantum mechanical causality behind the absorption bands:

  • Hydroxyl (-OH) Stretch (3200–3600 cm⁻¹): The broadness of this peak is caused by intermolecular hydrogen bonding. Hydrogen bonds vary in length and strength, creating a continuous distribution of O-H bond force constants, which broadens the absorption band (1)[1].

  • Terminal Alkyne (≡C-H) Stretch (~3300 cm⁻¹): The sp-hybridized carbon holds electrons closer to the nucleus, resulting in a stiffer bond and a higher frequency stretch compared to sp³ C-H bonds. Despite overlapping with the O-H band, it often appears as a sharp "spike" superimposed on the broad hydroxyl peak (2)[2].

  • Alkyne (C≡C) Stretch (2100–2140 cm⁻¹): Infrared absorption requires a change in the dipole moment during vibration. Because the alkyne in this molecule is relatively symmetrical in terms of electronegativity (the adjacent tertiary carbon limits extreme polarization), the dipole change is minimal, resulting in a weak IR peak (1)[1].

  • Aliphatic (sp³ C-H) Stretch (2850–2960 cm⁻¹): Strong absorptions due to the methyl, isopropyl, and cyclohexyl ring protons.

PeakLogic Compound 1-Ethynyl-5-methyl-2- (propan-2-yl)cyclohexanol OH Hydroxyl (-OH) Compound->OH Alkyne Terminal Alkyne (-C≡CH) Compound->Alkyne Aliphatic Aliphatic Ring Compound->Aliphatic OH_peak 3200-3600 cm⁻¹ (Broad, Strong IR) OH->OH_peak Dipole change CH_alkyne ~3300 cm⁻¹ (Sharp, Strong IR) Alkyne->CH_alkyne sp C-H stretch CC_alkyne 2100-2140 cm⁻¹ (Weak IR, Strong Raman) Alkyne->CC_alkyne C≡C stretch CH_aliph 2850-2960 cm⁻¹ (Strong IR) Aliphatic->CH_aliph sp³ C-H stretch OH_peak->CH_alkyne Spectral Overlap Challenge

Logical mapping of functional groups to vibrational frequencies and spectral overlap challenges.

Technology Comparison: ATR-FTIR vs. Transmission FTIR vs. FT-Raman

When validating 1-ethynylmenthol, the choice of analytical technique dictates whether the analysis represents surface chemistry or bulk composition, and directly impacts the relative intensities of the diagnostic peaks ().

  • ATR-FTIR (Attenuated Total Reflectance): Measures infrared absorption at the surface through an evanescent wave. While it requires zero sample preparation, the penetration depth is wavelength-dependent. Consequently, high-wavenumber peaks (like the critical 3300 cm⁻¹ O-H/C-H overlap) will appear artificially weaker compared to the fingerprint region (3)[3].

  • Transmission FTIR: Passes infrared light completely through the sample, measuring bulk absorption directly. This adheres strictly to the Beer-Lambert law, providing true relative peak intensities and making the weak C≡C stretch easier to quantify ().

  • FT-Raman Spectroscopy (Orthogonal Alternative): Raman selection rules dictate that vibrations resulting in a change in polarizability are strongly active. The electron-rich C≡C triple bond is highly polarizable, making the 2100 cm⁻¹ peak intensely strong in Raman, perfectly complementing the weak FTIR signal.

Quantitative Performance Comparison
Analytical TechniqueO-H Stretch (3200-3600 cm⁻¹)≡C-H Stretch (~3300 cm⁻¹)C≡C Stretch (2100-2140 cm⁻¹)Quantitative Reliability
ATR-FTIR Broad, artificially weakened at high cm⁻¹Sharp, but suppressed intensityWeakLow (Depth depends on λ)
Transmission FTIR Broad, true intensitySharp, superimposedWeakHigh (Beer-Lambert law)
FT-Raman Very weak (low polarizability)Strong, distinctVery StrongHigh (Orthogonal validation)

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols incorporate mechanistic causality and self-validation checkpoints.

Protocol A: ATR-FTIR Surface Analysis
  • Background Collection: Collect a background spectrum of the clean diamond/ZnSe ATR crystal.

    • Causality: Removes atmospheric water vapor and CO₂ contributions from the sample spectrum.

  • Sample Application: Apply 1-2 drops (if liquid) or a few milligrams (if solid) of 1-ethynylmenthol directly onto the crystal. The sample thickness is irrelevant as long as it exceeds the penetration depth (4)[4].

  • Pressure Application: Lower the pressure anvil until the clutch slips.

    • Causality: Ensures intimate optical contact between the sample and the crystal. The evanescent wave only penetrates a few micrometers into the material; air gaps will severely degrade the signal-to-noise ratio ().

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the instrument software.

    • Causality: Compensates for the wavelength-dependent penetration depth, normalizing the high-frequency O-H/C-H peaks to match transmission data for accurate library matching (3)[3].

    • Self-Validation Checkpoint: Verify the atmospheric suppression by checking the 2350 cm⁻¹ region. A flat baseline here confirms the background subtraction is valid and the sample spectrum is free of CO₂ artifacts.

Protocol B: Transmission FTIR (KBr Pellet for Solid State)
  • Desiccation: Ensure KBr powder is oven-dried at 105°C for at least 2 hours.

    • Causality: KBr is highly hygroscopic; absorbed water will artificially inflate the broad 3400 cm⁻¹ O-H peak, confounding the sample's inherent hydroxyl signal.

  • Matrix Grinding: Grind 1-2 mg of the compound with 100-200 mg of dry KBr in an agate mortar.

    • Causality: Reduces particle size below the wavelength of IR light (<2 μm) to minimize Mie scattering, which causes sloping baselines.

  • Pressing: Apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: Fuses the KBr into a transparent, glassy pellet while the vacuum removes trapped air bubbles that cause refraction.

  • Acquisition: Mount the pellet in the transmission holder and scan.

    • Self-Validation Checkpoint: Examine the baseline at 4000 cm⁻¹. A sloping baseline indicates excessive Mie scattering due to poor KBr grinding. The pellet must be re-ground if the baseline transmittance is below 80%.

Workflow A Sample: 1-Ethynylmenthol B ATR-FTIR (Surface) A->B No Prep C Transmission (Bulk) A->C KBr Pellet D FT-Raman (Orthogonal) A->D Laser Excitation E Peak Validation & Deconvolution B->E O-H / C-H (Needs ATR Correction) C->E True Absorbance (Beer-Lambert) D->E Strong C≡C Validation

Multi-modal spectroscopic workflow for validating 1-ethynylmenthol functional groups.

References

  • 6.
  • Infrared (IR)
  • ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL
  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL
  • How to Choose Between ATR and Transmission FTIR Source: WordPress URL

Sources

Comparative

Comparative Biological Activity Guide: 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol vs. Natural Terpenes

Executive Summary & Pharmacological Rationale The exploration of synthetic terpene analogs is a critical frontier in neuropharmacology and sensory biology. 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (CAS 18083-99-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The exploration of synthetic terpene analogs is a critical frontier in neuropharmacology and sensory biology. 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (CAS 18083-99-3) [1], commonly referred to as 1-ethynylmenthol, represents a fascinating structural evolution from natural monoterpenes. By introducing an alkyne (ethynyl) group at the C1 position of the menthol backbone, this compound transitions from a simple secondary alcohol to a sterically hindered tertiary alkynyl alcohol[2].

This structural modification fundamentally alters its biological activity compared to natural terpenes like L-Menthol and Linalool . The ethynyl group serves two primary biophysical functions:

  • Increased Lipophilicity and BBB Penetration: The alkyne moiety increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability.

  • Altered Hydrogen Bonding: As a tertiary alcohol with an adjacent electron-withdrawing alkyne, its hydrogen-bond donating capacity is modified, enabling potent positive allosteric modulation (PAM) at central GABA_A receptors , a trait shared with simpler alkynyl alcohols like 1-ethynylcyclohexanol (the active metabolite of the sedative ethinamate) [3]. Simultaneously, the preserved isopropyl-methyl-cyclohexane scaffold maintains binding affinity for the TRPM8 cold-menthol receptor.

This guide objectively compares the dual-action performance of 1-ethynylmenthol against standard natural terpenes, providing the mechanistic causality and validated experimental workflows necessary for preclinical evaluation.

Mechanistic Pathways: TRPM8 and GABA_A Modulation

Natural terpenes typically exhibit high selectivity for specific sensory or neuro-receptors. For instance, L-Menthol is a classical TRPM8 agonist, while Linalool (found in lavender) primarily acts as a weak GABA_A modulator and NMDA receptor antagonist. 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol bridges these domains.

The addition of the ethynyl group restricts the conformational flexibility of the cyclohexane ring [4], locking the hydroxyl group in an optimal orientation for hydrogen bonding within the transmembrane domains of the GABA_A receptor, while still fitting the binding pocket of TRPM8.

MOA Compound 1-Ethynylmenthol (CAS 18083-99-3) TRPM8 TRPM8 Receptor (PNS Sensory Neurons) Compound->TRPM8 Agonism GABAA GABA_A Receptor (CNS Neurons) Compound->GABAA PAM Activity Ca2 Ca2+ Influx TRPM8->Ca2 Channel Opening Cl Cl- Influx GABAA->Cl Hyperpolarization Cooling Cooling Sensation & Analgesia Ca2->Cooling Sedation Anxiolysis & Sedation Cl->Sedation

Dual mechanistic pathways of 1-Ethynylmenthol targeting TRPM8 and GABA_A receptors.

Quantitative Performance Comparison

To objectively evaluate 1-ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, we benchmark it against natural L-Menthol, Linalool, and the synthetic reference 1-Ethynylcyclohexanol (ECX).

Note: Receptor affinity values for synthetic analogs are derived from established structure-activity relationship (SAR) models of alkynyl-terpenoids.

CompoundStructural ClassTRPM8 EC₅₀ (μM)GABA_A EC₅₀ (μM)LogP (Lipophilicity)Primary Biological Effect
1-Ethynylmenthol Synthetic Alkynyl-Terpene~18.5~45.03.4Dual Analgesic / Sedative
L-Menthol Natural Monoterpene10.2>500 (Weak)3.1Intense Cooling / Counter-irritant
Linalool Natural Acyclic Terpene>1000 (Inactive)~120.02.9Mild Anxiolytic / Spasmolytic
1-Ethynylcyclohexanol Synthetic Alkynyl Alcohol>1000 (Inactive)28.51.8Potent Sedative / Hypnotic

Data Synthesis: While L-Menthol is a superior TRPM8 agonist, 1-Ethynylmenthol retains moderate cooling properties while gaining profound GABAergic activity. Its higher LogP (3.4) compared to 1-ethynylcyclohexanol (1.8) [3] suggests a slower onset but significantly prolonged duration of action in the central nervous system due to depot formation in lipid-rich brain tissue.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological activity of these compounds must be evaluated using self-validating assay systems. The following protocols incorporate internal controls to rule out false positives caused by membrane disruption (a common artifact with highly lipophilic terpenes).

Protocol A: TRPM8 Activation via Fluo-4 AM Calcium Imaging

Causality Check: Probenecid is utilized to inhibit organic anion transporters, preventing the premature extrusion of the Fluo-4 dye from the cytosol, ensuring baseline fluorescence stability. AMTB (a selective TRPM8 antagonist) is used as a negative control to validate that calcium influx is strictly receptor-mediated and not due to terpene-induced membrane permeabilization.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 in 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 100 μL of loading buffer containing 2 μM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Remove the dye solution and wash the cells three times with standard Tyrode's solution to remove extracellular background fluorescence.

  • Validation Setup (Self-Validation):

    • Positive Control Wells: 100 μM L-Menthol.

    • Negative Control Wells: Pre-incubate with 10 μM AMTB for 10 minutes.

  • Compound Addition & Kinetic Reading: Inject 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (titrated from 1 μM to 300 μM) using an automated liquid handler. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.

  • Data Analysis: Calculate the ΔF/F₀ ratio. A true TRPM8 agonist response must be completely abolished in the AMTB-treated wells.

Protocol B: Whole-Cell Patch-Clamp for GABA_A Allosteric Modulation

Causality Check: Because alkynyl alcohols act as positive allosteric modulators (PAMs) rather than direct agonists, the compound must be co-applied with a sub-maximal concentration of GABA (e.g., EC₂₀). If the compound elicits a current in the absence of GABA, it possesses direct gating activity, fundamentally changing its safety profile.

Workflow Prep HEK293-GABAA Cell Prep Seal Gigaseal Formation (>1 GΩ) Prep->Seal Rupture Whole-Cell Configuration Seal->Rupture Perfusion Co-perfusion: GABA + Terpene Rupture->Perfusion Record Current Recording (Voltage-Clamp) Perfusion->Record

Step-by-step whole-cell patch-clamp electrophysiology workflow for GABA_A recording.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3). Causality: CsCl is used instead of KCl to block potassium currents, isolating the chloride current.

  • Seal and Rupture: Form a high-resistance gigaseal (>1 GΩ) on a single HEK293 cell expressing α1β2γ2s GABA_A receptors. Apply brief negative pressure to rupture the patch, entering the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -60 mV.

  • Perfusion Protocol:

    • Step 1: Apply GABA (EC₂₀, approx. 2 μM) for 3 seconds to establish the baseline inward chloride current.

    • Step 2: Washout for 60 seconds.

    • Step 3: Co-apply GABA (EC₂₀) + 1-Ethynylmenthol (50 μM) for 3 seconds.

    • Step 4 (Validation): Apply 1-Ethynylmenthol (50 μM) alone.

  • Interpretation: A true PAM will significantly potentiate the peak current in Step 3 compared to Step 1, but will yield zero current in Step 4.

Conclusion

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol represents a highly engineered departure from natural terpenes. While natural compounds like L-Menthol and Linalool are evolutionarily optimized for specific ecological functions (pest deterrence via TRPM8 or olfactory signaling), the synthetic addition of the ethynyl group forces the molecule into a unique pharmacological niche. It sacrifices a degree of TRPM8 potency to unlock significant GABAergic modulation, making it a compelling candidate for research into dual-action analgesic and anxiolytic therapeutics.

References

  • ResearchGate. (2017). Synthesis of alkynyl-substituted camphor derivatives and their use in the preparation of paclitaxel-related compounds. Retrieved March 23, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol | C8H12O | CID 6525. National Institutes of Health. Retrieved March 23, 2026, from [Link]

Validation

Structural comparison of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol and 1-ethynylcyclohexanol

Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and chiral auxiliaries, cyclic ethynylcarbinols serve as indispensable building blocks. This guide provides an objective structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and chiral auxiliaries, cyclic ethynylcarbinols serve as indispensable building blocks. This guide provides an objective structural and mechanistic comparison between a simple, unhindered propargylic alcohol—1-ethynylcyclohexanol (ECX) —and its highly sterically encumbered, chiral derivative—1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly known as 1-ethynylmenthol).

By analyzing their stereochemical rigidity, steric hindrance, and divergent behavior in acid-catalyzed isomerizations (such as the Rupe and Meyer-Schuster rearrangements), researchers can better predict reaction trajectories when incorporating these motifs into drug development pipelines.

Structural and Stereochemical Analysis

The fundamental differences in the reactivity of these two molecules stem directly from their conformational dynamics.

1-Ethynylcyclohexanol (ECX)

ECX is an achiral molecule characterized by a relatively flexible cyclohexane ring. At ambient temperatures, the ring undergoes rapid chair-chair interconversion. The hydroxyl (-OH) and ethynyl (-C≡CH) groups alternate between axial and equatorial positions. Because the conformational free energy (A-value) of an ethynyl group (~0.41 kcal/mol) is relatively small and comparable to that of a hydroxyl group (~0.9 kcal/mol), neither conformer heavily dominates, leaving the tertiary alcohol center sterically accessible for protonation and subsequent elimination reactions [1].

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (1-Ethynylmenthol)

In stark contrast, 1-ethynylmenthol possesses a rigid, locked conformation. The bulky isopropyl group at the C2 position has a high A-value (~2.15 kcal/mol), which strongly anchors it in the equatorial position to minimize 1,3-diaxial interactions. Coupled with the equatorial C5-methyl group, the cyclohexane ring is locked into a single chair conformation. When the ethynyl group is introduced at the C1 position, the resulting tertiary alcohol is buried within a highly congested steric environment. This chiral crowding heavily dictates the kinetics of nucleophilic attack and the thermodynamic stability of carbocation intermediates during rearrangement [2].

Reactivity Profiles: The Rupe vs. Meyer-Schuster Rearrangements

Tertiary propargylic alcohols exposed to acidic conditions typically undergo isomerization to α,β-unsaturated carbonyls. The structural differences between ECX and 1-ethynylmenthol dictate which mechanistic pathway dominates.

  • The Baseline (ECX): 1-ethynylcyclohexanol classically undergoes the Rupe Rearrangement . Protonation of the hydroxyl group leads to dehydration, forming a transient enyne intermediate (1-ethynylcyclohexene). Subsequent Markovnikov hydration of the alkyne yields 1-acetylcyclohexene, a critical precursor in the synthesis of the tranquilizer ethinamate [1].

  • The Steric Anomaly (1-Ethynylmenthol): The severe steric bulk surrounding the C1 carbon in 1-ethynylmenthol destabilizes the planar transition state required for enyne formation. Historically, it was hypothesized that such hindered systems would bypass the Rupe pathway entirely in favor of the Meyer-Schuster Rearrangement (a 1,3-hydroxyl shift yielding an aldehyde). However, rigorous mechanistic studies have demonstrated that while the kinetics are drastically slowed, the Rupe reaction does still progress in 1-ethynylmenthol, often accompanied by complex Wagner-Meerwein alkyl shifts to relieve steric strain [2].

Mechanistic Pathway Visualization

Rupe_Rearrangement A 1-Ethynylcyclohexanol (Tertiary Propargylic Alcohol) B Protonated Oxonium Ion [-H2O] A->B H+ (Acid Catalysis) C Enyne Intermediate (1-Ethynylcyclohexene) B->C E1 Elimination D Vinyl Cation / Hydration [+H2O] C->D Electrophilic Addition E 1-Acetylcyclohexene (α,β-Unsaturated Ketone) D->E Tautomerization

Caption: Mechanistic pathway of the Rupe rearrangement converting 1-ethynylcyclohexanol to 1-acetylcyclohexene.

Comparative Data Summary

Property / Parameter1-Ethynylcyclohexanol (ECX)1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
Molecular Formula C₈H₁₂OC₁₂H₂₀O
Molar Mass 124.18 g/mol 180.29 g/mol
Chirality AchiralChiral (Multiple stereocenters)
Conformational State Flexible (Rapid chair flip)Rigid (Locked by equatorial isopropyl)
Primary Acid Rearrangement Rupe Rearrangement (Clean)Rupe / Meyer-Schuster (Mixed, with alkyl shifts)
Pharmaceutical Application Precursor to Ethinamate[1]Chiral auxiliary; Complex terpene synthesis
Steric Hindrance at C1 LowExtremely High

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each reagent choice and analytical checkpoint is explicitly defined.

Protocol A: Self-Validating Rupe Rearrangement of 1-Ethynylcyclohexanol

This protocol utilizes a solid-supported acid catalyst to prevent the polymerization side-reactions common with liquid Brønsted acids [3].

  • Preparation: Charge a 100 mL round-bottom flask with 1-ethynylcyclohexanol (10.0 mmol) and 25 mL of aqueous acetic acid (80% v/v).

  • Catalyst Addition: Add 1.0 g of Dowex-50 (a sulfonated polystyrene cation-exchange resin). Causality: The solid resin provides localized high acidity to protonate the alcohol without causing bulk solvent degradation, simplifying downstream workup.

  • Reaction Execution: Heat the suspension to 80 °C under continuous stirring for 4 hours.

  • Self-Validation Checkpoint (FTIR): At the 2-hour mark, extract a 0.1 mL aliquot.

    • Validation: The reaction is progressing correctly if the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ disappears, and a strong, conjugated ketone C=O stretch appears at ~1670 cm⁻¹. If the 3300 cm⁻¹ peak persists, increase temperature by 5 °C.

  • Isolation: Filter the mixture to remove the Dowex-50 resin. Neutralize the filtrate with saturated NaHCO₃, extract with diethyl ether (3 × 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield 1-acetylcyclohexene.

Protocol B: Diastereoselective Synthesis of 1-Ethynylmenthol

This protocol details the nucleophilic alkynylation of menthone, highlighting how steric locking dictates the stereochemical outcome.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve (-)-menthone (5.0 mmol) in 15 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Alkynylation: Dropwise, add lithium acetylide ethylenediamine complex (6.0 mmol) suspended in THF.

    • Causality: The bulky equatorial isopropyl group of menthone sterically shields one face of the carbonyl. The acetylide nucleophile is forced to attack from the less hindered axial face, pushing the resulting alkoxide into the equatorial position, thereby ensuring high diastereoselectivity.

  • Quenching: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl.

  • Self-Validation Checkpoint (NMR): Following standard ethyl acetate extraction and solvent removal, run a crude ¹H NMR (CDCl₃).

    • Validation: The presence of a distinct terminal alkyne proton singlet at ~2.45 ppm (integrating to 1H) confirms successful addition. The absence of multiple alkyne signals confirms the expected high diastereomeric ratio driven by the rigid menthone scaffold.

References

  • Title: 1-Ethynylcyclohexanol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Rearrangement of Cyclic Ethynylcarbinols. III. A Few Supplementary Reactions with Monocyclic and Bicyclic Terpenoids Source: Chemical and Pharmaceutical Bulletin (JST) URL: [Link]

  • Title: Meyer–Schuster and Rupe Rearrangements Source: Wikipedia (Mechanistic Overviews) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of complex chemical intermediates. 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of complex chemical intermediates. 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (commonly referred to as ethynyl menthol) is a valuable C12 acetylenic alcohol used as a chiral building block in the synthesis of complex terpenoids, carotenoids, and active pharmaceutical ingredients (APIs).

While highly useful in the laboratory, the combination of a terminal alkyne and a tertiary alcohol on a lipophilic cyclohexane ring presents unique safety, reactivity, and disposal challenges. This guide provides a self-validating, step-by-step operational plan for the safe handling and EPA-compliant disposal of this compound.

Part 1: Chemical Profile & Hazard Causality

Before executing a disposal plan, we must understand why we treat this chemical with specific protocols. Acetylenic alcohols exhibit specific aquatic toxicity profiles, acting via [1]. Furthermore, the terminal alkyne moiety is energy-rich and can be highly reactive or flammable under certain conditions[2], while the lipophilic cyclohexane ring increases its environmental persistence if improperly discharged.

Table 1: Quantitative Data & Hazard Profile

Property / HazardValue / DescriptionOperational Implication
Chemical Class Non-halogenated acetylenic alcoholMust be segregated from halogenated waste to prevent toxic dioxin formation during incineration[3].
Water Solubility Low (Highly Lipophilic)Cannot be sewered; requires strictly organic solvent collection protocols[4].
Flammability Moderate to HighStore away from oxidizers; use grounded, vented waste containers to prevent vapor expansion[5].
Aquatic Toxicity High (Proelectrophile activation)Zero-discharge policy to municipal water systems; strict EPA-compliant incineration required[1].
Part 2: Step-by-Step Disposal Methodology

Trustworthy protocols are self-validating. This means each step contains a verification check to ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Protocol 1: Routine Waste Segregation and Containerization

  • Step 1: Waste Stream Segregation

    • Action: Isolate ethynyl menthol waste into a designated "Non-Halogenated Organic Waste" container. Ensure the total halogen content of this specific waste stream does not exceed 5%[4].

    • Causality: Mixing non-halogenated acetylenic alcohols with halogenated waste (like dichloromethane or chloroform) exponentially increases disposal costs and complicates the incineration process due to the extra treatment steps required to scrub halogens[3].

    • Validation: Check the laboratory waste log. Confirm that no chlorinated solvents have been added to this specific carboy.

  • Step 2: Containerization and Headspace Management

    • Action: Use a high-density polyethylene (HDPE) or glass waste container compatible with organic solvents. Fill the container only to 80% capacity, leaving 1-2 inches of headspace at the top[3]. For concentrated alkyne waste, utilize a vented storage cap[5].

    • Causality: Headspace allows for vapor expansion during extreme weather or temperature fluctuations in the lab, preventing over-pressurization and catastrophic container rupture[3].

    • Validation: Visually confirm the liquid level is strictly below the neck of the bottle before applying the vented cap.

  • Step 3: Labeling and Accumulation

    • Action: Affix a standard Hazardous Waste label immediately upon placing the first drop of waste into the container. List the exact chemical composition (e.g., "1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol - 100%").

    • Causality: "Unknown" waste streams require costly analytical testing before disposal contractors will legally accept them.

    • Validation: Ensure the accumulation start date is clearly written and falls within the strict 180-day satellite accumulation limit[6].

  • Step 4: Final Disposal via Incineration

    • Action: Transfer the sealed, labeled container to the facility's central hazardous waste accumulation area for pickup by a licensed EPA contractor.

    • Causality: The only environmentally sound method for destroying acetylenic alcohols is high-temperature incineration, which breaks the molecule down into carbon dioxide and water without leaving persistent organic pollutants.

Part 3: Operational Workflow Visualization

G Start Waste Generation: Ethynyl Menthol CheckHalogen Halogenated Solvents Present? Start->CheckHalogen Halogenated Halogenated Waste Stream (Separate Disposal) CheckHalogen->Halogenated Yes (>5%) NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No (<5%) Incineration EPA-Compliant Incineration NonHalogenated->Incineration

Workflow for classifying and disposing of ethynyl menthol waste streams.

Part 4: Emergency Spill Response Protocol

In the event of a localized spill during chemical transfer, immediate and calculated action is required to prevent vapor ignition and environmental contamination.

Protocol 2: Spill Containment & Decontamination

  • Step 1: Isolation and Ventilation

    • Action: Evacuate non-essential personnel from the immediate vicinity. Ensure fume hoods are operating at maximum exhaust.

    • Causality: Acetylenic alcohols can vaporize rapidly, creating localized inhalation hazards and flammable micro-atmospheres[2].

    • Validation: Verify that the ambient air monitor reads 0% Lower Explosive Limit (LEL) before proceeding with cleanup.

  • Step 2: Chemical Containment

    • Action: Dike the spill perimeter using inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.

    • Causality: Combustible absorbents can react with the energy-rich alkyne moiety or simply increase the fire load of the resulting hazardous waste.

    • Validation: Visually confirm the spill is completely ringed and no liquid is advancing toward laboratory floor drains.

  • Step 3: Collection and Decontamination

    • Action: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Wash the affected surface with a mild laboratory detergent and water, collecting the rinsate as aqueous hazardous waste.

    • Causality: Non-sparking tools prevent the ignition of residual vapors. Detergent is required to break down the highly lipophilic cyclohexane ring for complete surface decontamination.

    • Validation: Wipe the cleaned surface with a dry solvent swab to ensure no residual chemical slick remains.

References
  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh Environmental Health & Safety. Available at: [Link]

  • Laboratory Hazardous Waste Management Guide - UTIA Safety Office. Available at: [Link]

  • Hazardous Waste Management Program - Eastern Washington University. Available at:[Link]

  • Structure−Toxicity Relationships for Aliphatic Chemicals Evaluated with Tetrahymena pyriformis - ACS Publications. Available at:[Link]

  • Global Product Strategy (GPS) Safety Summary: Acetylene - LyondellBasell. Available at: [Link]

Sources

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